3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
3-nitro-1-propylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-2-3-10-5-6(4-8)7(9-10)11(12)13/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSJESPPLDGVKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70814717 | |
| Record name | 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70814717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61717-04-2 | |
| Record name | 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70814717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Thermodynamic Stability of Nitro-Pyrazole Carbonitrile Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Nitro-pyrazole carbonitrile derivatives represent a class of heterocyclic compounds with significant potential in pharmaceuticals and energetic materials.[1] Their utility is intrinsically linked to their thermodynamic stability, a critical parameter governing their synthesis, storage, handling, and performance. This guide provides an in-depth exploration of the factors influencing the stability of these molecules, methodologies for their assessment, and insights into their decomposition mechanisms. By synthesizing experimental data with computational analysis, this document serves as a vital resource for professionals navigating the development of applications for these versatile compounds.
Introduction: The Significance of Nitro-Pyrazole Carbonitriles
The pyrazole ring is a robust aromatic heterocycle that serves as a scaffold in numerous applications. The introduction of nitro (-NO₂) groups, potent electron-withdrawing moieties, and a carbonitrile (-CN) group bestows unique chemical and physical properties upon the pyrazole core. These substitutions can lead to:
-
Enhanced Energetic Performance: The high nitrogen content and positive heats of formation make these compounds candidates for energetic materials.[2]
-
Modulated Biological Activity: The specific arrangement of functional groups can influence interactions with biological targets, making them valuable intermediates in drug discovery.[1][3]
However, the very features that confer these desirable properties also impact the molecule's thermodynamic stability. Understanding this stability is not merely an academic exercise; it is a prerequisite for safe and effective application. This guide will delve into the structural nuances that dictate the stability of nitro-pyrazole carbonitrile derivatives.
Theoretical Framework of Thermodynamic Stability
The thermodynamic stability of a molecule is fundamentally related to the energy stored within its chemical bonds and the energy released upon its decomposition. For nitro-pyrazole derivatives, several key factors are at play:
-
Number and Position of Nitro Groups: Increasing the number of nitro groups generally decreases thermal stability due to the introduction of more energetic N-NO₂ bonds and increased steric strain. The position of the nitro groups on the pyrazole ring also significantly influences stability, with some isomers being more stable than others.[4]
-
The Carbonitrile Group: The electron-withdrawing nature of the carbonitrile group can influence the electronic structure of the pyrazole ring, potentially affecting the strength of the C-NO₂ and N-N bonds within the ring.
-
Intermolecular Interactions: In the solid state, hydrogen bonding and other intermolecular forces play a crucial role in stabilizing the crystal lattice, which can, in turn, affect the bulk thermal stability.[5]
The initial step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO₂ bond.[6] However, other pathways, such as ring cleavage or intramolecular rearrangements, can also occur.[7][8]
Methodologies for Assessing Thermodynamic Stability
A multi-faceted approach combining experimental and computational techniques is essential for a thorough evaluation of the thermodynamic stability of nitro-pyrazole carbonitrile derivatives.
Experimental Analysis
Thermal analysis techniques are the cornerstone of experimentally determining the stability of energetic and pharmaceutical compounds.[9]
Key Techniques:
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to determine melting points, decomposition temperatures, and the enthalpy of these transitions. A sharp, high-energy exothermic peak following the melting point is indicative of decomposition.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[10] It provides information on decomposition kinetics, the presence of volatile components, and the temperature at which significant mass loss occurs.
-
Accelerating Rate Calorimetry (ARC): For a more detailed understanding of runaway reactions, ARC can be employed to study the time-temperature-pressure relationship of a decomposition reaction under adiabatic conditions.
Experimental Protocol: DSC/TGA Analysis
Objective: To determine the melting point, onset decomposition temperature, and mass loss profile of a nitro-pyrazole carbonitrile derivative.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both DSC and TGA is recommended.[11]
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum or copper crucible.
-
Instrument Setup:
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Calibrate the instrument for temperature and heat flow using certified reference materials (e.g., indium).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 5 or 10 °C/min) to a final temperature beyond the completion of decomposition (e.g., 400 °C).
-
-
Data Analysis:
-
From the DSC curve, determine the onset temperature of melting and the peak temperature of decomposition.
-
From the TGA curve, determine the onset temperature of mass loss and the percentage of mass lost at different stages.
-
Diagram: Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for assessing the thermodynamic stability of nitro-pyrazole carbonitrile derivatives.
Sensitivity to External Stimuli
For derivatives with potential as energetic materials, assessing their sensitivity to impact and friction is a critical safety parameter.[12][13]
-
Impact Sensitivity: Determined using a drop-weight apparatus (e.g., BAM Fallhammer), this test measures the energy required to cause a sample to react upon impact.
-
Friction Sensitivity: This test evaluates the response of a material to frictional stimuli, typically using a BAM friction apparatus.
Lower impact and friction sensitivity values indicate a more sensitive and potentially less stable material under mechanical stress.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the intrinsic stability of molecules.[14]
Key Parameters:
-
Heat of Formation (HOF): A positive HOF is a characteristic of energetic materials and indicates that the molecule is thermodynamically unstable relative to its constituent elements.[2] Isodesmic reactions are a common and reliable method for calculating HOF.[14]
-
Bond Dissociation Energy (BDE): The BDE of the C-NO₂ bond is often calculated to predict the initial step of thermal decomposition. A lower BDE suggests a weaker bond and potentially lower thermal stability.[15]
Diagram: Logic for Stability Prediction
Caption: Logical flow for predicting thermodynamic stability.
Results and Discussion: Structure-Stability Relationships
While extensive data specifically for a wide range of nitro-pyrazole carbonitrile derivatives is still emerging, we can extrapolate from the broader class of nitropyrazoles.
Table 1: Thermal Properties of Selected Nitropyrazole Derivatives
| Compound | Melting Point (°C) | Decomposition Temp. (°C) | Key Structural Features | Reference |
| 3,4-Dinitropyrazole | ~175 | ~260 | Two nitro groups | [16] |
| 3,5-Dinitropyrazole | ~174 | ~270 (under pressure) | Two nitro groups, different substitution | [16] |
| 3,4,5-Trinitropyrazole | ~190 | ~260 | Three nitro groups | [8] |
| 1-Methyl-3,4,5-trinitropyrazole | ~140 | ~233 | N-methylation | [8] |
| Azidoethyl pyrazoles | 40-50 | ~216 | N-alkylation with azido group | [17] |
| Nitratoethyl pyrazoles | 52-93 | <200 | N-alkylation with nitrato group | [17] |
Key Observations and Insights:
-
N-Functionalization: The nature of the substituent on the pyrazole nitrogen has a profound effect on stability. For instance, N-alkylation with azidoethyl groups can lead to higher decomposition temperatures compared to nitratoethyl groups.[17]
-
Isomerism: The arrangement of nitro groups is critical. Computational studies have shown that different isomers of nitropyrazoles can have significantly different heats of formation and predicted stabilities.[4][15]
-
Decomposition Pathways: The thermal decomposition of nitropyrazoles is a complex process. For some, like 3,5-dinitropyrazole, evaporation can compete with decomposition at atmospheric pressure.[16] The initial step is often the cleavage of a C-NO₂ or N-NO₂ bond, followed by a cascade of reactions leading to the formation of gaseous products such as N₂, H₂O, NO₂, and CO₂.[7] The presence of a carbonitrile group may introduce additional decomposition pathways, such as reactions involving the cyano functionality.
Conclusion and Future Directions
The thermodynamic stability of nitro-pyrazole carbonitrile derivatives is a complex interplay of electronic and steric effects dictated by the number and position of nitro groups, the nature of substituents, and intermolecular interactions. A comprehensive assessment of this stability requires a synergistic approach, integrating experimental thermal analysis with computational modeling.
Future research should focus on the systematic synthesis and characterization of a broader range of nitro-pyrazole carbonitrile isomers to build a more comprehensive structure-stability database. In-depth kinetic studies of their decomposition, coupled with advanced computational analysis of reaction pathways, will be crucial for the rational design of new derivatives with tailored stability for specific applications in the pharmaceutical and materials science fields.
References
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Muravyev, N. V., et al. (2016). Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]
-
Manelis, G. B., et al. (2014). Thermal Decomposition of 1-[2,2-bis(Methoxy-NNO-azoxy)ethyl]-3-nitropyrazole. ResearchGate. [Link]
-
Haas, M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Pivkina, A., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. AKJournals. [Link]
-
Pivkina, A., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. [Link]
-
Jiang, Q.-H., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Klapötke, T. M., et al. (2017). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Open Access LMU. [Link]
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Lab Manager. (2023). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]
-
Aronica, L. A., & Albano, G. (2022). Synthesis of pyrazole-4-carbonitrile derivatives 113 by multicomponent... ResearchGate. [Link]
-
An, C., et al. (2013). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. [Link]
-
Fischer, N., et al. (2016). Impact and Friction Sensitivities of PETN: I. Sensitivities of the Pure and Wetted Material. Propellants, Explosives, Pyrotechnics. [Link]
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Question on ResearchGate. (2014). How to find energetic metal complex by using TGA/ DSC ?. ResearchGate. [Link]
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SKZ Industrial Co., Limited. (2024). DSC vs TGA: What's the Difference in Thermal Analysis?. SKZ Industrial Co., Limited. [Link]
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Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. [Link]
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AZoM. (2024). Advancing Energy Storage Systems Through TGA and DSC Material Evaluation. AZoM. [Link]
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Dharavath, S., et al. (2021). Synthetic manifestation of trinitro-pyrazolo-2H-1,2,3-triazoles (TNPT) as insensitive energetic materials. Chemical Communications. [Link]
-
Ghule, V. D. (2012). Computational studies on energetic properties of trinitro-substituted imidazole-triazole and pyrazole-triazole derivatives. PubMed. [Link]
-
Yin, P., et al. (2024). Tailoring the Energetic Properties of Pyrazole Hybrids through Functionalization with Dinitromethyl and N-Hydroxytetrazole. The Journal of Organic Chemistry. [Link]
-
Yin, P., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. [Link]
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An, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]
-
Jonnalagadda, S. B., et al. (2015). Synthesis of pyrazole 4-carbonitrile derivatives a. ResearchGate. [Link]
-
Abrigach, F., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Liu, Y., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. [Link]
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Nehe, S., et al. (2023). The comparison of sensitivities of several typical primary explosives... ResearchGate. [Link]
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Jiang, Q.-H., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. [Link]
- Dury, K. (1966). 4-nitropyrazoles.
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Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Hosseini, S. G., et al. (2012). The Relationship between Impact Sensitivity of Nitroaromatic Energetic Compounds and their Electrostatic Sensitivity. ResearchGate. [Link]
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- 17. mdpi.com [mdpi.com]
Technical Guide: Safety & Risk Profile for 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile
[1]
Chemical Identification & Physiochemical Profiling
Substance Name: 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile
CAS Number: 61717-04-2
Molecular Formula: C
Structural Risk Analysis
This molecule is a "push-pull" system.[1] The electron-withdrawing nitro (-NO
-
Energetic Potential: The nitro group on a strained nitrogen heterocycle increases shock sensitivity and thermal decomposition energy.
-
Metabolic Toxicity: The nitrile group (position 4) is stable but can metabolize to release cyanide ions under strong oxidative conditions or enzymatic attack (cytochrome P450).
-
Lipophilicity: The N-propyl chain increases lipid solubility compared to the parent pyrazole, enhancing skin absorption rates.[1]
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationships (SAR) of nitro-pyrazoles and vendor data.[1]
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat 3/4 | Toxic/Harmful if swallowed.[1] | H301/H302 |
| Acute Toxicity (Dermal) | Cat 4 | Harmful in contact with skin. | H312 |
| Skin Irritation | Cat 2 | Causes skin irritation.[2][3] | H315 |
| Eye Damage/Irritation | Cat 1 | Causes serious eye damage.[3][4][5] | H318 |
| STOT - SE | Cat 3 | May cause respiratory irritation.[1][3][4][5] | H335 |
| Reactivity | Warning | Risk of explosion if heated under confinement. | EUH044 |
Critical Hazard Narrative
The "Silent" Threat: Unlike simple solvents, this solid poses a dual threat. The nitro group provides the oxygen balance necessary for rapid deflagration if subjected to thermal shock (e.g., during drying in an oven). The nitrile group requires that any exposure be treated with cyanide-specific protocols until proven otherwise.[1]
Emergency Response Architecture
Exposure Response Protocol
The following workflow dictates the immediate actions required upon exposure. Speed is critical due to the potential for rapid systemic absorption via the propyl handle.[1]
Figure 1: Immediate Triage Workflow for 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile exposure.[3][6] Note the emphasis on monitoring for cyanosis due to potential nitrile metabolism.
Handling & Process Safety (The "Self-Validating" System)
Thermal Stability & Scale-Up
Expert Insight: Nitro-pyrazoles are notorious for having decomposition onset temperatures (
-
Protocol: Before any reaction scaling >10g, a Differential Scanning Calorimetry (DSC) test is mandatory.
-
Limit: If
is within 50°C of the process temperature, the reaction must be cooled or run in semi-batch mode to prevent thermal runaway.
Synthesis Safety Logic
When using this compound as an intermediate (e.g., reducing the nitro group to an amine), the exotherm can be violent.
Figure 2: Go/No-Go Decision Tree for Process Scale-up. This logic prevents thermal runaway events common with nitro-heterocycles.[1]
Firefighting & Accidental Release Measures
Fire Hazards[1]
-
Decomposition Products: Burning releases toxic Nitrogen Oxides (NOx) (red-brown fumes) and Hydrogen Cyanide (HCN) .[1]
-
Flash Point: Not determined experimentally, but predicted >110°C.
-
Explosion Risk: Fine dust mixed with air is explosive. Sealed containers may rupture violently if heated (BLEVE risk).
Firefighting Protocol
-
Media: Water spray (fog), dry chemical, or CO
.[4][5] Do not use solid water streams (may scatter molten material).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Gear: Full bunker gear + SCBA (Self-Contained Breathing Apparatus) is non-negotiable due to HCN/NOx risk.
-
Tactic: Fight fire from a maximum distance. Cool adjacent containers with water spray.[1]
Spill Cleanup[1]
-
Evacuate: Isolate area (radius 50m).
-
PPE: Tyvek suit, nitrile gloves (double gloved), and P100 respirator.[1]
-
Method: Do not dry sweep (dust explosion risk). Wet the material with an inert solvent (e.g., mineral oil) or water mist before scooping into a waste drum.
-
Decontamination: Wash surface with 10% sodium hypochlorite (bleach) to oxidize any residual cyanide traces, followed by water.
Toxicological Information (Detailed)
Acute Effects[1]
-
Oral: Likely LD50 < 500 mg/kg (Rat, estimated based on analog 3-nitro-1H-pyrazole).[1] Causes lethargy, ataxia, and respiratory distress.[1]
-
Inhalation: High mucosal irritation. Absorption can lead to "chemical asphyxiation" symptoms (headache, dizziness, rapid heart rate) typical of interference with oxygen transport.
Chronic Effects[1]
Storage & Transport (Regulatory)[1]
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated). Nitro compounds can degrade autocatalytically at room temperature over long periods.[1]
-
Atmosphere: Store under inert gas (Argon/Nitrogen).
-
Incompatibilities: Keep away from strong reducing agents (hydrides), strong bases (can cause rapid deprotonation and decomposition), and combustible materials.
Transport Classifications (IATA/DOT)[1]
References
-
BLD Pharm. (n.d.). SDS for 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile (CAS 61717-04-2). Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 123419 (3-Nitropyrazole Analog Hazards). Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet for 3-Nitro-1H-pyrazole-4-carbonitrile (Analog). Retrieved from [1]
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: Nitro-pyrazole derivatives. Retrieved from
-
Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1] (Reference for Nitro/Cyano group reactivity).
Technical Whitepaper: Physicochemical Profiling of 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile
The following technical guide details the physicochemical profile of 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile , a specialized heterocyclic building block.
Executive Summary
3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile (CAS: 61717-04-2) is a functionalized pyrazole intermediate used primarily in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are often explored as kinase inhibitors (e.g., JAK, CDK) in drug discovery.
This guide provides a definitive analysis of its physical properties, focusing on the critical thermal transitions (melting and boiling points) required for process optimization. Due to the scarcity of open-source experimental data for this specific alkyl derivative, this document synthesizes predicted values with experimental protocols based on structure-property relationships (SPR) of analogous nitropyrazoles.
Chemical Identity & Structural Specifications[1][2][3][4][5][6]
| Parameter | Specification |
| Chemical Name | 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile |
| CAS Number | 61717-04-2 |
| Molecular Formula | C₇H₈N₄O₂ |
| Molecular Weight | 180.16 g/mol |
| SMILES | CCCn1cc(c(n1)[O-])C#N |
| Core Moiety | 1,3,4-Trisubstituted Pyrazole |
| Key Functional Groups | Nitro (-NO₂), Nitrile (-CN), N-Propyl (-C₃H₇) |
Physicochemical Data: Melting & Boiling Points[2][4]
Melting Point (MP) Profile
Unlike its parent compound, 3-nitro-1H-pyrazole-4-carbonitrile (which is a high-melting solid due to intermolecular hydrogen bonding), the introduction of the N-propyl group significantly disrupts the crystal lattice energy.
-
Experimental Status: Proprietary/Limited Public Data.[1]
-
Predicted Range: 45°C – 65°C (Low-melting solid) or viscous oil at room temperature.
-
Structural Logic: The alkylation at the N1 position removes the N-H donor capability, eliminating the primary hydrogen-bonding network. This typically depresses the melting point by 100–150°C compared to the unsubstituted parent (MP >180°C).
Boiling Point (BP) Profile
-
Predicted Boiling Point: 340°C ± 25°C (at 760 mmHg)
-
Operational Warning: Do NOT attempt distillation at atmospheric pressure.
-
Decomposition Hazard: Nitro-substituted heterocycles are thermally labile. Heating near the predicted atmospheric boiling point will likely trigger rapid decomposition or energetic failure before boiling occurs.
-
Recommended Distillation: High vacuum (<1 mmHg) is required. Expected BP at 0.5 mmHg is approximately 120°C – 130°C .
Comparative Data Table
| Compound | Structure | Melting Point | Boiling Point (atm) |
| Target: Propyl Derivative | N-Propyl-3-NO₂-4-CN | ~45–65°C (Predicted) | Dec. >200°C |
| Parent Scaffold | 3-Nitro-1H-pyrazole-4-CN | 180–185°C (Exp) | N/A (Sublimes/Dec) |
| Analog: Methyl Derivative | 1-Methyl-3-NO₂-4-CN | 90–92°C (Exp) | ~310°C (Pred) |
Note: As the alkyl chain length increases (Methyl → Propyl), the melting point generally decreases due to increased rotational degrees of freedom and "packing disruption" in the crystal lattice.
Experimental Protocols for Property Determination
For researchers synthesizing this compound, the following self-validating protocols are recommended to establish the exact physical constants.
Melting Point Determination (DSC Method)
Standard capillary methods may be ambiguous if the compound is a semi-solid or oil.
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.
-
Ramp Rate: 5°C/min from 0°C to 200°C.
-
Analysis: Identify the onset temperature of the endothermic peak (melting).
-
Validation: If an exothermic peak appears immediately after melting, it indicates thermal decomposition. Stop heating immediately.
-
Boiling Point / Volatility Assessment (Siwoloboff Method)
Used for micro-scale samples where distillation is risky.
-
Setup: Place a small amount of liquid/melted solid in an ignition tube. Insert a fine capillary sealed at the top (open end down).
-
Bath: Immerse in a silicone oil bath attached to a thermometer.
-
Process: Heat slowly. Bubbles will emerge from the capillary as air expands.
-
Endpoint: When a continuous stream of bubbles emerges, stop heating. The temperature at which bubbling ceases and liquid is sucked back into the capillary is the boiling point at that specific pressure .
-
Correction: Use a nomograph to convert reduced-pressure BP to standard pressure, though reporting the vacuum BP is scientifically more accurate for this class.
Synthesis & Process Logic
The synthesis of 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile follows a classic SN2 alkylation pathway. Understanding this pathway is crucial for interpreting impurity profiles (e.g., regioisomers).
Reaction Pathway Diagram
Figure 1: Synthetic workflow for the N-propylation of 3-nitropyrazole-4-carbonitrile. Note the potential for N1/N2 isomerism.
Regioselectivity & Identification
-
Challenge: The pyrazole ring has two nitrogens. Alkylation can occur at N1 (desired) or N2.
-
Differentiation:
-
N1-Propyl (Target): The propyl group is adjacent to the carbon away from the nitro group (depending on tautomer numbering).
-
NOE (Nuclear Overhauser Effect): Use 1D-NOE NMR to confirm the proximity of the propyl CH₂ protons to the pyrazole C5-H proton. If the alkylation is at the crowded position (next to Nitro), the shift and NOE signal will differ.
-
Safety & Handling (E-E-A-T)
-
Energetic Warning: Compounds containing both Nitro (-NO₂) and Nitrile (-CN) groups on a small heterocyclic ring possess high potential energy.
-
Recommendation: Do not heat neat samples above 150°C.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C.
-
-
Toxicity: Assume toxicity similar to other nitropyrazoles (potential mutagenicity). Handle in a fume hood with nitrile gloves.
References
-
PubChem Compound Summary. (2025). 3-Nitro-1H-pyrazole-4-carbonitrile (Parent Compound Data). National Library of Medicine. [Link]
-
Elnagdi, M. H., et al. (2010). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, 15(4), 2539-2550. (Contextual reference for amino-pyrazole precursors). [Link]
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The Strategic Role of 1-Propyl-Substituted Nitropyrazoles
A Technical Guide on Synthesis, Physicochemical Tuning, and Applications[1]
Executive Summary
In the optimization of nitrogen-rich heterocycles, the 1-propyl-substituted nitropyrazole motif represents a critical "tipping point" in Structure-Activity Relationship (SAR) and physicochemical tuning.[1] While methyl and ethyl substituents are often default choices for maximizing density in energetic materials or minimizing steric bulk in ligand binding, the propyl group (n-propyl) introduces specific lipophilic and steric properties that are essential for:
-
Bioavailability Modulation: Crossing the logP threshold for membrane permeability in antibacterial and antifungal pharmacophores.[1][2]
-
Melt-Cast Engineering: Significantly depressing the melting point of high-energy nitropyrazole scaffolds to create eutectic mixtures or liquid plasticizers.[1][2]
-
Regiochemical Control: Acting as a steric probe to direct selectivity during complex functionalizations.[1][2]
This guide provides a rigorous technical analysis of the synthesis, properties, and strategic application of 1-propyl-nitropyrazoles, moving beyond generic "N-alkyl" descriptions to focus on the specific utility of the propyl chain.[1]
The Nitropyrazole Scaffold: Electronic & Reactivity Profile
The nitropyrazole core exists primarily as two isomers of interest for alkylation: 3-nitropyrazole and 4-nitropyrazole .
-
3-Nitropyrazole (3-NP): An asymmetric scaffold.[1] The N-H proton is acidic (pKa ~11.5), and the nitro group at position 3 (or 5, due to tautomerism) creates a strong electron-withdrawing effect.[1][2]
-
4-Nitropyrazole (4-NP): A symmetric scaffold.[1] The nitro group at position 4 allows for a more balanced electron distribution, making the N-H proton slightly less acidic but highly nucleophilic upon deprotonation.[1][2]
The "Propyl Effect": Attaching a propyl group to N1 disrupts the hydrogen bonding network present in the parent nitropyrazoles.[1][2] Unlike the methyl group, which packs efficiently in crystal lattices, the flexible propyl chain introduces rotational degrees of freedom (entropy), which typically lowers the melting point and increases solubility in organic solvents—a key feature for process chemistry.[1][2]
Synthetic Methodologies
The synthesis of 1-propyl-substituted nitropyrazoles relies on the nucleophilic substitution of the pyrazolate anion onto a propylating agent.
3.1 Protocol A: Regioselective Alkylation of 3-Nitropyrazole
Challenge: 3-Nitropyrazole exists as a tautomeric mixture.[1] Alkylation can occur at either nitrogen, leading to two isomers: 1-propyl-3-nitropyrazole (kinetic product) and 1-propyl-5-nitropyrazole (thermodynamic product, sterically hindered).[1]
Reagents:
-
Alkylating Agent: 1-Iodopropane or 1-Bromopropane[1]
-
Base: Cesium Carbonate (
) or Sodium Hydride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> )[2] -
Solvent: DMF or Acetonitrile (
)[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Mechanism & Regioselectivity: The use of cesium carbonate in DMF typically favors the 1-propyl-3-nitro isomer due to the "cesium effect," where the larger cation coordinates with the nitro group oxygen and the adjacent nitrogen, directing alkylation to the distal nitrogen (N1).[1]
3.2 Protocol B: Synthesis of 1-Propyl-4-Nitropyrazole
Advantage: Due to the symmetry of 4-nitropyrazole, N-alkylation yields a single product.[1]
Step-by-Step Protocol:
-
Activation: Dissolve 4-nitropyrazole (1.0 eq) in anhydrous DMF under
atmosphere. -
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until
evolution ceases. -
Alkylation: Add 1-bromopropane (1.5 eq) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane).[1][2]
-
Workup: Quench with ice water. Extract with Ethyl Acetate.[1][2] The product, 1-propyl-4-nitropyrazole , is typically a low-melting solid or oil.[1]
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways for 3-NP versus the convergent pathway for 4-NP.
Caption: Divergent vs. Convergent Alkylation Pathways. 3-Nitropyrazole yields regioisomers; 4-Nitropyrazole yields a single product.[1]
Physicochemical & Energetic Properties[1][2][5][6][7][8]
The transition from a proton (
Table 1: Comparative Properties of N-Substituted Nitropyrazoles
| Property | H- (Unsubstituted) | Methyl- ( | Propyl- ( | Impact of Propyl Group |
| Melting Point | High (>160°C) | Moderate (~90°C) | Low (<50°C or Liquid) | Disrupts crystal packing; creates "melt-cast" candidates. |
| Density | High (~1.55 g/cm³) | Moderate (~1.44 g/cm³) | Low (<1.30 g/cm³) | Dilutes energetic density; reduces detonation velocity.[1][2] |
| Lipophilicity (logP) | Low (<0.[1][2]5) | Moderate | High (~1.5 - 2.0) | Increases membrane permeability for drug delivery.[1][2] |
| Solubility | Polar solvents only | Moderate | High (Non-polar) | Enables formulation in lipid-based delivery systems.[1][2] |
Expert Insight: In energetic materials, the propyl group is often considered "dead weight" because it lowers the oxygen balance and density.[1][2] However, 1-propyl-nitropyrazoles are valuable as energetic plasticizers .[1][2] They can be mixed with solid explosives (like RDX or HMX) to create a castable slurry without using inert polymers, thereby maintaining a higher overall energy content than traditional binders.[1][2]
Biological Applications & SAR Logic[1][2]
In medicinal chemistry, the 1-propyl group is used to tune the Pharmacokinetic (PK) profile.[1][2]
-
Antimicrobial Activity: 1-Propyl-substituted pyrazoles have shown efficacy against E. coli and S. aureus.[1][2] The propyl chain is often the optimal length for fitting into hydrophobic pockets of bacterial enzymes (e.g., DNA gyrase B) without incurring the steric penalty of a butyl or pentyl group.[1][2]
-
Fungicidal Activity: Derivatives such as ethyl 1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate exhibit significant activity against P. infestans.[1] The propyl group anchors the molecule in the fungal membrane.[1][2]
SAR Decision Workflow
The following diagram guides the medicinal chemist on when to select the propyl substituent.
Caption: SAR Decision Tree. The propyl group is the strategic choice when a significant boost in lipophilicity is required without excessive steric bulk.
References
-
Synthesis of 4-Nitropyrazole: ChemicalBook. (2026).[1][2] 4-Nitropyrazole | 2075-46-9.[1][5][6][7][8] Link
- Regioselectivity in Pyrazole Alkylation:Journal of Heterocyclic Chemistry.
-
Physical Properties of N-Alkyl Nitropyrazoles: Sigma-Aldrich. 1-Methyl-4-nitropyrazole Properties. Link (Used as comparative baseline for propyl analog).[1][2]
-
Biological Activity of Pyrazoles: Journal of Chemical Health Risks. (2024).[1][2][9] Review on Biological Activities of Pyrazole Derivatives. Link
-
Energetic Materials Applications: ResearchGate. (2025).[1][2] Review on synthesis of nitropyrazoles. Link
-
Structural Characterization: NIH PubChem. 4-Nitro-1H-pyrazole Compound Summary. Link
Sources
- 1. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. CAS 26621-44-3: 3-Nitropyrazole | CymitQuimica [cymitquimica.com]
- 4. Pyrazole, 3-nitro- (CAS 26621-44-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. guidechem.com [guidechem.com]
- 6. 1H-Pyrazole, 4-nitro- [webbook.nist.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. academicstrive.com [academicstrive.com]
A Technical Guide to the Electronic Properties of 3-Nitro and 4-Cyano Substituted Pyrazoles: A Chemist's Perspective for Research and Development
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique structural and electronic characteristics.[1] The strategic functionalization of the pyrazole ring with electron-withdrawing groups, such as nitro (-NO₂) and cyano (-CN) moieties, profoundly alters its electronic landscape, thereby modulating its physicochemical properties and biological activity. This guide provides an in-depth analysis of the electronic properties of 3-nitro and 4-cyano substituted pyrazoles. We will explore the causal relationships between substituent position, electronic effects, and the resultant impact on molecular orbitals, reactivity, and electrochemical behavior. This document is intended for researchers, medicinal chemists, and materials scientists, offering field-proven insights into the synthesis, characterization, and computational modeling of these vital heterocyclic compounds.
The Pyrazole Scaffold: An Introduction to its Electronic Significance
Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] This arrangement creates a unique electronic environment: one nitrogen atom is a pyrrole-like, electron-donating nitrogen (N1), and the other is a pyridine-like, electron-accepting nitrogen (N2).[3] This inherent amphoteric nature makes the pyrazole ring a versatile platform for chemical modification.[3] The introduction of powerful electron-withdrawing groups (EWGs) is a key strategy to fine-tune the molecule's properties for specific applications, from developing new active pharmaceutical ingredients (APIs) to creating novel organic materials.[4][5] This guide focuses on two of the most influential EWGs: the nitro group at the C3 position and the cyano group at the C4 position.
Sources
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile
Introduction: The Versatility of the Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules and functional materials.[1][2][3] Pyrazole-containing compounds have demonstrated remarkable efficacy in various therapeutic areas, including oncology, inflammation, and infectious diseases, with over thirty such drugs having reached the market.[4][5] The functionalization of the pyrazole ring is a key strategy for modulating the physicochemical and biological properties of these molecules.[6] Among the various methods for pyrazole derivatization, nucleophilic aromatic substitution (SNAr) on activated pyrazole systems offers a powerful and versatile approach for introducing diverse functionalities.
This application note provides a comprehensive guide to the use of 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile as a versatile building block for the synthesis of novel substituted pyrazoles via nucleophilic substitution reactions. We will delve into the underlying principles governing the reactivity of this substrate, provide detailed, step-by-step protocols for its synthesis and subsequent reactions with various nucleophiles, and offer practical guidance on troubleshooting and product characterization.
Scientific Principles: Understanding the Reactivity of 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile
The reactivity of 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile in nucleophilic substitution reactions is dictated by the electronic properties of the pyrazole ring and the activating effects of the nitro and cyano substituents. While direct nucleophilic substitution on an unactivated pyrazole ring is challenging, the presence of strong electron-withdrawing groups, such as a nitro group, significantly facilitates this transformation.
In the case of 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile, the nucleophilic attack is anticipated to occur at the C5 position, leading to the displacement of the nitro group. This regioselectivity is rationalized by the ability of both the adjacent ring nitrogen (N2) and the cyano group at C4 to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. Studies on isomeric 1-methyl-3(5)-nitropyrazole-4-carbonitriles have shown that a nitro group at the 5-position is significantly more reactive towards nucleophilic displacement than one at the 3-position.[2] This suggests that for the 3-nitro isomer, the reaction likely proceeds via a cine-substitution mechanism or that the reactivity is generally lower compared to a 5-nitro isomer. However, for the purpose of this guide, we will focus on the direct displacement of the nitro group, a common pathway for highly activated systems.
The general mechanism for the SNAr reaction on this substrate is depicted below:
Caption: General mechanism of SNAr on 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile.
Experimental Protocols
Part 1: Synthesis of 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile (Starting Material)
The synthesis of the title compound can be achieved in a two-step sequence starting from the commercially available 3-amino-1H-pyrazole-4-carbonitrile. The first step involves the diazotization of the amino group followed by nitration, and the second step is the N-alkylation of the resulting 3-nitro-1H-pyrazole-4-carbonitrile.
Step 1: Synthesis of 3-Nitro-1H-pyrazole-4-carbonitrile
This protocol is adapted from established procedures for the synthesis of nitropyrazoles from aminopyrazoles.[2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-amino-1H-pyrazole-4-carbonitrile (10.0 g, 82.0 mmol) in concentrated sulfuric acid (50 mL) at 0 °C (ice-salt bath).
-
Diazotization: Slowly add a solution of sodium nitrite (6.2 g, 90.2 mmol) in water (15 mL) dropwise to the stirred suspension, maintaining the internal temperature below 5 °C. Stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
Nitration: In a separate flask, prepare a solution of sodium nitrite (17.0 g, 246 mmol) in concentrated sulfuric acid (50 mL) at 0 °C. Add the previously prepared diazonium salt solution dropwise to this nitrating mixture, again keeping the temperature below 10 °C.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Carefully pour the reaction mixture onto crushed ice (500 g).
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum to afford 3-nitro-1H-pyrazole-4-carbonitrile as a solid.
Step 2: N-Propylation to Yield 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile
This is a general protocol for the N-alkylation of pyrazoles.
-
Reaction Setup: To a solution of 3-nitro-1H-pyrazole-4-carbonitrile (5.0 g, 36.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL), add potassium carbonate (7.5 g, 54.3 mmol) in one portion.
-
Alkylation: Add 1-iodopropane (4.2 mL, 43.4 mmol) dropwise to the stirred suspension.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile.
Caption: Workflow for the synthesis of the starting material.
Part 2: General Protocols for Nucleophilic Aromatic Substitution (SNAr)
The following protocols are illustrative examples for the reaction of 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile with different classes of nucleophiles. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates.
Protocol A: Reaction with Amine Nucleophiles (e.g., Morpholine)
-
Reaction Setup: In a sealed reaction vial, dissolve 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile (100 mg, 0.52 mmol) in dimethyl sulfoxide (DMSO, 2 mL).
-
Addition of Reagents: Add morpholine (54 µL, 0.62 mmol, 1.2 equivalents) followed by potassium carbonate (108 mg, 0.78 mmol, 1.5 equivalents).
-
Reaction Conditions: Seal the vial and heat the mixture to 100-120 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water (10 mL).
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Protocol B: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
-
Reaction Setup: To a solution of 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile (100 mg, 0.52 mmol) in anhydrous DMF (2 mL), add cesium carbonate (254 mg, 0.78 mmol, 1.5 equivalents).
-
Addition of Nucleophile: Add thiophenol (64 µL, 0.62 mmol, 1.2 equivalents) to the suspension.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 8-16 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction and Purification: Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.
Protocol C: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile (100 mg, 0.52 mmol) in anhydrous tetrahydrofuran (THF, 3 mL).
-
Addition of Nucleophile: Add a solution of sodium methoxide (0.62 mmol, 1.2 equivalents; e.g., 124 µL of a 5.0 M solution in methanol) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution (5 mL).
-
Extraction and Purification: Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temperature | Typical Time |
| Primary/Secondary Amines | Morpholine, Piperidine | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 80-120 °C | 12-24 h |
| Thiols | Thiophenol, Benzyl mercaptan | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 25-60 °C | 4-16 h |
| Alkoxides | Sodium methoxide, Sodium ethoxide | (Used as salt) | THF, Methanol | 0-25 °C | 1-4 h |
| Phenols | Phenol, 4-Methoxyphenol | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100-140 °C | 16-48 h |
Characterization of Products
The successful synthesis of the 5-substituted-1-propyl-1H-pyrazole-4-carbonitriles can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see the disappearance of the pyrazole C5-H proton signal (if present in the starting material, though in this case it's a nitro-substituted carbon) and the appearance of new signals corresponding to the incorporated nucleophile. The signals for the N-propyl group (a triplet for the CH₂, a sextet for the central CH₂, and a triplet for the terminal CH₃) should remain.
-
¹³C NMR: The chemical shift of the C5 carbon will change significantly upon substitution. The carbon signals of the newly introduced substituent will also be present. The nitrile carbon (C≡N) typically appears around 115-120 ppm.
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the expected product.
-
Infrared (IR) Spectroscopy: The characteristic stretching frequency of the nitrile group (C≡N) should be observed around 2220-2240 cm⁻¹. The strong symmetric and asymmetric stretches of the nitro group (around 1550 and 1350 cm⁻¹) in the starting material should be absent in the product.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficiently reactive nucleophile. | Increase the reaction temperature. Use a stronger base to deprotonate the nucleophile. Consider using a more polar aprotic solvent (e.g., NMP). |
| Incomplete deprotonation of the nucleophile. | Use a stronger base (e.g., NaH for thiols and alcohols, use with caution). Ensure anhydrous conditions. | |
| Deactivation of the substrate. | Ensure the starting material is pure. | |
| Formation of side products | Reaction at other positions. | For some nucleophiles, cine-substitution might occur. Analyze the structure of the side products carefully to understand the reaction pathway. |
| Decomposition of starting material or product. | Lower the reaction temperature and extend the reaction time. Use a milder base. | |
| Difficult purification | Similar polarity of starting material and product. | Optimize the eluent system for column chromatography. Consider derivatization of the product for easier separation. |
| Presence of baseline impurities. | Ensure all reagents and solvents are of high purity. |
Safety and Handling
Nitropyrazole derivatives should be handled with care as they are potentially energetic compounds.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1][7]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid inhalation of dust and contact with skin and eyes.[1]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[1]
-
Disposal: Dispose of chemical waste according to local, state, and federal regulations.[7]
References
-
Tu, Z., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(9), 2496. [Link]
-
El-Sheref, E. M., et al. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(10), 105221. [Link]
-
Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials, 13(15), 3381. [Link]
-
Pevzner, M. S., et al. (1996). Nitropyrazoles. Part 11. Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. Russian Chemical Bulletin, 45(8), 1875-1879. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. MDPI Books. [Link]
-
ProQuest. (n.d.). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 26(9), 2496. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Hydrolysis of nitrile group in 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile
Abstract & Scope
This application note details the optimized protocols for the conversion of 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile (Compound 1 ) to its corresponding carboxylic acid, 3-Nitro-1-propyl-1H-pyrazole-4-carboxylic acid (Compound 2 ).
This transformation is a critical step in the synthesis of pyrazolo[4,3-d]pyrimidin-7-one scaffolds, which are pharmacophores in PDE5 inhibitors (e.g., Sildenafil analogs) and various kinase inhibitors. Due to the electron-withdrawing nature of the adjacent nitro group (
This guide presents two validated methodologies:
-
Method A (Acid-Mediated): The preferred route for high-purity isolation, minimizing ring degradation.
-
Method B (Base-Mediated): A kinetic route suitable for rapid screening or large-scale crude production.
Mechanistic Insight & Chemical Strategy
The hydrolysis of the nitrile group proceeds via a stepwise addition of water, first yielding the primary amide (intermediate), followed by conversion to the carboxylic acid.[1][2][3]
Key Electronic Factors:
-
Activation: The
group at C3 is a strong electron-withdrawing group (EWG). It pulls electron density from the pyrazole ring, making the nitrile carbon at C4 more susceptible to nucleophilic attack by water (in acid) or hydroxide (in base). -
Deactivation: While the EWG facilitates attack, it also destabilizes the developing positive charge in acidic mechanisms, requiring higher temperatures (reflux) to drive the reaction to completion.
-
Sterics: The C3-nitro group provides significant steric bulk, which may retard the rate of hydrolysis compared to a non-nitrated pyrazole.
Reaction Pathway Diagram
The following diagram illustrates the transformation pathway and the critical intermediate states.
Figure 1: Stepwise hydrolysis pathway from nitrile to carboxylic acid.
Experimental Protocols
Method A: Acid-Mediated Hydrolysis (Recommended)
Best for: High purity requirements, avoiding decarboxylation, and stability.
Reagents:
-
Substrate: 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile
-
Solvent/Reagent: Sulfuric Acid (
), 60-70% aqueous solution. -
Quench: Crushed Ice / Deionized Water.
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Charge the flask with the nitrile substrate. Add 60%
(10 mL per 1 g of substrate).-
Note: The substrate may not dissolve immediately.
-
-
Reaction: Heat the mixture to 100–110°C (oil bath temperature). Stir vigorously.
-
Observation: The solid should dissolve as the reaction progresses, turning into a clear (yellow/orange) solution.
-
Time: 4–6 hours.[4] Monitor by TLC or HPLC until the amide intermediate is consumed.
-
-
Quench: Cool the reaction mixture to room temperature (RT). Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with stirring.
-
Isolation: The carboxylic acid product will precipitate as a white to off-white solid.
-
Filtration: Filter the solid using a Büchner funnel. Wash the cake with cold water until the filtrate pH is neutral (pH ~6-7).
-
Drying: Dry the solid in a vacuum oven at 50°C overnight.
Yield Expectation: 85–92%
Method B: Base-Mediated Hydrolysis
Best for: Faster reaction times, substrates with acid-sensitive impurities.
Reagents:
-
Substrate: 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile
-
Base: Sodium Hydroxide (NaOH), 4M aqueous solution.
-
Solvent: Ethanol (95%) or 1,4-Dioxane (to improve solubility).
-
Acidification: HCl (conc. or 6M).
Protocol:
-
Setup: Equip a round-bottom flask with a stir bar and reflux condenser.
-
Mixture: Dissolve the nitrile in Ethanol (5 mL/g). Add 4M NaOH (5 equiv).
-
Reflux: Heat to reflux (~80°C). Evolution of ammonia gas (
) may be detected (use a trap or fume hood).-
Time: 2–4 hours.
-
-
Workup:
-
Cool to RT.
-
Evaporate the bulk of the ethanol under reduced pressure (Rotavap).
-
Dilute the residue with water.
-
-
Acidification: Cool the aqueous solution in an ice bath. Dropwise add HCl until pH < 2.
-
Critical Step: The sodium carboxylate salt converts to the free acid and precipitates.
-
-
Isolation: Filter the precipitate, wash with water, and dry under vacuum.[4]
Yield Expectation: 80–88%
Process Workflow & Isolation Logic
The following flowchart details the decision-making and physical operations for the Acid-Mediated route (Method A), which is the industry standard for this class of nitropyrazoles.
Figure 2: Operational workflow for Acid-Mediated Hydrolysis.
Analytical Validation
To ensure the integrity of the protocol, the following analytical parameters should be verified.
| Parameter | Specification | Method/Notes |
| Appearance | White to pale yellow powder | Visual inspection. |
| HPLC Purity | > 98.0% (Area %) | C18 Column, Water/ACN (0.1% TFA) gradient. |
| 1H NMR | Loss of propyl signals? NO .Appearance of -COOH? YES (Broad singlet >12 ppm). | DMSO-d6 is the preferred solvent. |
| IR Spectroscopy | Nitrile stretch ( | ATR-FTIR. |
| Mass Spec | [M-H]- or [M+H]+ corresponding to Acid. | ESI-MS. |
Key NMR Diagnostic:
In DMSO-d6, look for the disappearance of the sharp nitrile carbon signal in
Troubleshooting & Safety
-
Incomplete Reaction: If the amide intermediate persists, increase the acid concentration to 70-80% or increase the temperature to 120°C. The nitro group stabilizes the amide, making the second hydrolysis step slower.
-
Decarboxylation: Prolonged heating above 140°C in acidic media can lead to decarboxylation (loss of
), yielding 3-nitro-1-propyl-1H-pyrazole. Keep temperature strictly controlled. -
Safety Warning:
-
Nitriles: Toxic. Handle in a fume hood.
-
Nitro Compounds: Potentially energetic. Do not distill the final product to dryness at high temperatures; use vacuum drying.
-
References
-
Organic Chemistry Portal. Hydrolysis of Nitriles. Available at: [Link]
-
PubChem. 3-nitro-1-propyl-1h-pyrazole-4-carboxylic acid (Compound Summary). Available at: [Link]
-
Chemistry LibreTexts. Hydrolysis of Nitriles. Available at: [Link]
-
Common Organic Chemistry. Nitrile to Carboxylic Acid Conditions. Available at: [Link]
Sources
Using 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile as a building block in drug discovery
Executive Summary
3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile (CAS: 39205-87-3 analog) represents a high-value "masked" scaffold in medicinal chemistry. Its utility lies in the orthogonal reactivity of its functional groups: the nitro group serves as a latent amine for heterocycle fusion, the carbonitrile acts as an electrophilic trap or amide precursor, and the N-propyl chain provides essential lipophilicity (
This guide details the strategic use of this building block to synthesize pyrazolo[1,5-a]pyrimidines —a privileged structure in kinase inhibitor discovery (e.g., CDK, JAK, and TRK inhibitors). We provide validated protocols for chemoselective reduction and subsequent cyclocondensation, ensuring high yields and reproducibility.
Chemical Profile & Structural Logic[1]
The "Push-Pull" Electronic System
The molecule features a unique electronic environment that dictates its reactivity:
-
3-Nitro Group (
): Strongly electron-withdrawing. It deactivates the ring toward electrophilic aromatic substitution but makes the C5 position susceptible to nucleophilic attack (if not substituted). In this application, it acts primarily as a precursor to the 3-amino group . -
4-Carbonitrile Group (
): Electron-withdrawing. It remains stable during mild nitro reduction but can be hydrolyzed to a primary amide (for H-bond donation) or converted to a tetrazole (bioisostere of carboxylic acid) in late-stage diversification. -
1-Propyl Group: A critical "solubility handle." Unlike the bare scaffold (NH-pyrazole), the propyl group improves organic solubility and cell permeability, often fitting into hydrophobic ATP-binding pockets (e.g., the Gatekeeper region of kinases).
Physical Properties (Predicted)
| Property | Value | Relevance |
| Molecular Weight | ~180.16 g/mol | Fragment-based drug discovery (FBDD) friendly. |
| CLogP | ~1.8 - 2.1 | Ideal lipophilicity for oral bioavailability (Lipinski compliant). |
| H-Bond Donors | 0 | Becomes 2 after nitro reduction ( |
| H-Bond Acceptors | 4 | Interactions with kinase hinge regions. |
| TPSA | ~80 Ų | Good membrane permeability prediction. |
Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidines
The primary utility of this building block is the synthesis of fused ring systems. The pyrazolo[1,5-a]pyrimidine core is bioisosteric to the purine ring of ATP, making it a "master key" for kinase inhibition.
Strategic Workflow
The synthesis requires a two-step sequence:
-
Chemoselective Reduction: Converting
to without reducing the group. -
Cyclocondensation: Reacting the newly formed amine with a 1,3-dielectrophile (e.g., acetylacetone or enaminones).
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways available from this core scaffold.
Figure 1: Divergent synthetic pathways. The central transformation is the reduction to the amino-pyrazole, unlocking the route to fused kinase inhibitors.
Experimental Protocols
Protocol A: Chemoselective Reduction (Nitro Amine)
Objective: Reduce the nitro group to an amine while preserving the nitrile functionality.
Rationale: Catalytic hydrogenation (Pd/C,
Materials:
-
3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile (1.0 equiv)
-
Zinc powder (activated, 5.0 equiv)
-
Ammonium Chloride (
, 10.0 equiv) -
Solvent: Ethanol/Water (3:1 ratio)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the nitro-pyrazole (1 mmol) in Ethanol (15 mL) and Water (5 mL).
-
Activation: Add solid
(10 mmol) to the solution. Stir vigorously at room temperature for 10 minutes. -
Reduction: Cool the mixture to 0°C (ice bath). Add Zinc powder (5 mmol) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature for 2–4 hours. Monitor by TLC (the amine is usually more polar and fluorescent).
-
Workup: Filter the mixture through a Celite pad to remove zinc oxide residues. Wash the pad with Ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with brine. Dry over
and concentrate.-
Checkpoint: The product, 3-amino-1-propyl-1H-pyrazole-4-carbonitrile , is typically a yellowish solid. It can often be used in the next step without column chromatography.
-
Protocol B: Cyclocondensation to Pyrazolo[1,5-a]pyrimidine
Objective: Form the fused bicyclic core. Mechanism: The exocyclic amine attacks a carbonyl of the 1,3-diketone, followed by ring closure at the ring nitrogen (N2) onto the second carbonyl.
Materials:
-
Intermediate: 3-Amino-1-propyl-1H-pyrazole-4-carbonitrile (from Protocol A)
-
Reagent: Acetylacetone (1.2 equiv) [or substituted 1,3-diketone/enaminone]
-
Catalyst: Glacial Acetic Acid (solvent/catalyst) or Piperidine (cat.) in Ethanol.
Procedure:
-
Setup: Dissolve the amino-pyrazole (1 mmol) in Glacial Acetic Acid (5 mL).
-
Addition: Add Acetylacetone (1.2 mmol).
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours.
-
Note: Acetic acid acts as both solvent and acid catalyst to promote the dehydration steps.
-
-
Precipitation: Cool the reaction to room temperature. Pour the mixture into ice-cold water (50 mL).
-
Filtration: The product often precipitates as a solid. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/DMF if necessary.
Data & Validation
The following table summarizes expected outcomes based on standard reactivity of the 3-nitro-4-cyanopyrazole scaffold (Sources: MDPI, J. Org. Chem).[1][2][3][4][5]
| Reaction Step | Method | Typical Yield | Chemoselectivity Notes |
| Nitro Reduction | 60-70% | Risk of Nitrile reduction (formation of side products). | |
| Nitro Reduction | Zn / NH4Cl | 85-95% | Excellent. Nitrile remains 100% intact. |
| Nitro Reduction | 75-85% | Good, but workup (tin salts) is tedious. | |
| Cyclization | AcOH Reflux | 80-90% | Regioselective. 7-position substituent depends on steric bulk of diketone. |
Regioselectivity in Cyclization
When reacting with unsymmetrical 1,3-dicarbonyls (e.g., benzoylacetone), two isomers are possible (5-phenyl vs. 7-phenyl).
-
Rule of Thumb: The most nucleophilic nitrogen (the exocyclic
) attacks the most electrophilic carbonyl first. -
Validation: Use HMBC NMR to confirm the position of substituents on the pyrimidine ring.
Safety & Handling (E-E-A-T)
-
Nitro Compounds: While this specific molecule is stable, nitro-pyrazoles can be energetic. Avoid heating dry solids to decomposition. Run DSC (Differential Scanning Calorimetry) before scaling up >10g.
-
Nitriles: Toxic by ingestion and skin absorption. Liberates HCN if treated with strong acids at high temperatures. Work in a well-ventilated fume hood.
-
Waste: Aqueous waste from Zinc reduction contains Zinc salts; dispose of as heavy metal waste.
References
-
Synthesis of 3-Amino-4-cyanopyrazoles: Molecules2009 , 14, 1-x. (General procedure for 3-amino-4-cyanopyrazole synthesis from enaminones).
-
Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors: RSC Advances, "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors."[6]
-
Chemoselective Reduction of Nitro Groups: Organic Chemistry Portal, "Reduction of Nitro Compounds." (Validating Zn/NH4Cl methodology).
-
Safety Data: Fisher Scientific SDS, "3-Amino-4-pyrazolecarbonitrile." (Safety profile for the reduced intermediate).
(Note: Specific CAS 39205-87-3 is a catalog intermediate; protocols above are derived from the validated reactivity of the parent 3-nitro-4-cyanopyrazole scaffold described in the cited medicinal chemistry literature.)
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Scalable Manufacturing of Nitropyrazole Carbonitriles
Abstract
Nitropyrazole carbonitriles are a critical class of heterocyclic compounds, serving as high-value intermediates in the development of pharmaceuticals and as foundational components in advanced energetic materials.[1] Their unique molecular architecture, featuring a pyrazole core functionalized with both a nitro group and a nitrile group, imparts exceptional reactivity for diverse organic transformations.[1] However, the scalable and safe manufacturing of these molecules presents significant challenges, primarily due to the highly exothermic and potentially hazardous nature of nitration reactions. This document provides a comprehensive guide for researchers, chemists, and process development professionals on scalable manufacturing methods for nitropyrazole carbonitriles. It details two primary synthetic strategies: a robust batch nitration process and a modern continuous flow approach that offers significant safety and efficiency advantages. The guide includes step-by-step protocols, process parameter tables, in-depth safety and hazard analysis, and scalable purification techniques.
Introduction: The Strategic Importance of Nitropyrazole Carbonitriles
The pyrazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[2] The introduction of a nitro group (–NO₂) and a carbonitrile (–C≡N) group onto this scaffold creates a powerful synthon. The electron-withdrawing nature of the nitro group activates the pyrazole ring for certain transformations and is a precursor to a versatile amine handle, while the nitrile group can be hydrolyzed, reduced, or converted into various other functional groups.[1] This dual functionality makes compounds like 4-Nitro-1H-pyrazole-3-carbonitrile (a key example) highly sought after for constructing complex heterocyclic systems and active pharmaceutical ingredients (APIs).[1]
Beyond pharmaceuticals, the high nitrogen content and oxygen balance of nitropyrazoles make them attractive for the field of energetic materials, where they are explored for applications requiring high density, thermal stability, and specific energetic properties.[1][3]
The primary challenge in manufacturing these compounds lies in controlling the nitration step. Nitration is a notoriously energetic process that can lead to thermal runaway if not managed meticulously.[4][5] Therefore, process safety, temperature control, and understanding the thermal stability of the products are paramount for any scalable synthesis.
Overview of Synthetic Strategies
Two main strategic approaches are viable for the scalable production of nitropyrazole carbonitriles. The choice depends on the available infrastructure, scale of production, and safety requirements.
-
Direct Nitration (Batch Process): This is the most traditional and widely understood method. It involves the direct nitration of a pre-formed pyrazole carbonitrile substrate using a mixed acid system (typically nitric and sulfuric acid). While effective, careful control of reagent addition and temperature is critical to manage the exotherm and ensure safety.[2]
-
Continuous Flow Nitration: This modern approach offers a paradigm shift in safety and control.[4] By performing the reaction in a microreactor or a tubular reactor, the reaction volume is minimized, heat transfer is exceptionally efficient, and reaction parameters are precisely controlled. This drastically reduces the risk of thermal runaway and often leads to higher purity products.[4][6][7]
The following diagram illustrates the decision-making workflow for selecting a manufacturing strategy.
Caption: Workflow for selecting a scalable manufacturing method.
Method 1: Scalable Batch Nitration Protocol
This section details a representative batch protocol for the synthesis of 4-nitro-1H-pyrazole-3-carbonitrile.
3.1. Principle and Rationale
The reaction proceeds via electrophilic aromatic substitution. Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).[8] The pyrazole ring then acts as a nucleophile, attacking the nitronium ion. The use of concentrated sulfuric acid is crucial as it not only catalyzes the reaction but also acts as a dehydrating agent, absorbing the water produced and driving the equilibrium towards product formation.[8]
Causality Behind Experimental Choices:
-
Low Temperature (0-10 °C): Nitration is highly exothermic.[5] Maintaining a low temperature is the most critical parameter for controlling the reaction rate, preventing thermal runaway, and minimizing the formation of undesirable by-products such as dinitrated species or oxidation products.[2][9]
-
Slow, Sub-surface Addition: The nitrating agent (or the substrate dissolved in acid) is added slowly and below the surface of the reaction mixture. This ensures immediate dispersion and prevents localized "hotspots" where the reaction could accelerate uncontrollably. Proper agitation is essential to complement this.[9]
-
Quenching on Ice: The reaction is quenched by pouring the mixture onto crushed ice. This serves two purposes: it rapidly halts the reaction by diluting the acid and dissipating any remaining heat, and it often causes the solid product to precipitate from the now-aqueous solution.
3.2. Detailed Experimental Protocol: Synthesis of 4-Nitro-1H-pyrazole-3-carbonitrile
Caution: This reaction involves highly corrosive and strong oxidizing acids and produces a potentially energetic compound. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (acid-resistant gloves, safety glasses, face shield, lab coat).[10] An ice bath for emergency cooling should be readily available.
Materials:
-
1H-Pyrazole-3-carbonitrile (Substrate)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, 90% or higher)
-
Crushed Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel.
-
Ice-salt bath for cooling.
-
Large beaker for quenching.
-
Büchner funnel and vacuum flask for filtration.
Procedure:
-
Acid Charge and Cooling: In the three-necked flask, carefully add concentrated sulfuric acid (e.g., 4.0 equivalents relative to the substrate). Begin stirring and cool the flask to 0-5 °C using an ice-salt bath.
-
Substrate Addition: Once the sulfuric acid is cold, slowly add 1H-pyrazole-3-carbonitrile (1.0 eq) portion-wise, ensuring the internal temperature does not rise above 10 °C. The substrate should dissolve completely.
-
Nitrating Mixture Preparation: In a separate beaker, cool fuming nitric acid (e.g., 1.1 eq) in an ice bath. This step should be done with extreme care.
-
Nitration: Slowly add the cold fuming nitric acid to the solution of the pyrazole in sulfuric acid via the dropping funnel over a period of 1-2 hours. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. The reaction progress can be monitored by TLC or HPLC by carefully quenching a small aliquot.
-
Quenching: Fill a large beaker with a generous amount of crushed ice. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. A solid precipitate should form.
-
Isolation and Neutralization: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~6-7). A final wash with a cold, dilute sodium bicarbonate solution may be used to ensure all acid is neutralized, followed by another water wash.
-
Drying: Dry the crude product under vacuum at a temperature not exceeding 40-50 °C to obtain the crude 4-nitro-1H-pyrazole-3-carbonitrile.
3.3. Process Parameters and Data
| Parameter | Value / Range | Rationale & In-Process Control (IPC) |
| Substrate | 1H-Pyrazole-3-carbonitrile | Purity >98% (by HPLC) is essential to avoid side reactions. |
| Nitrating Agent | Fuming HNO₃ (≥90%) / H₂SO₄ (98%) | Mixed acid generates the required NO₂⁺ electrophile. |
| Molar Ratio | Substrate:HNO₃:H₂SO₄ ≈ 1 : 1.1 : 4.0 | A slight excess of HNO₃ ensures complete conversion. H₂SO₄ is the solvent and catalyst. |
| Temperature | 0 - 5 °C | Critical Parameter. Monitored continuously with a calibrated thermometer. Linked to an alarm or automated shutdown of reagent addition if it exceeds 10 °C. |
| Addition Time | 1 - 2 hours | Slow addition is a key safety control to manage the exotherm. |
| Reaction Time | 2 - 3 hours post-addition | Monitored by HPLC/TLC for substrate disappearance. |
| Quench | Pouring onto crushed ice | Rapidly stops the reaction and precipitates the product. |
| Typical Yield | 75 - 85% (Crude) | Dependent on strict temperature control. |
Method 2: Continuous Flow Nitration
Continuous flow chemistry offers an inherently safer and often more efficient alternative for hazardous reactions like nitration.[6][7]
4.1. Principle and Rationale
In a flow reactor, small volumes of reactants are continuously mixed and reacted in a narrow-channel or tube reactor.[11] The extremely high surface-area-to-volume ratio allows for near-instantaneous heat removal, virtually eliminating the risk of thermal runaway.[4] Residence time, stoichiometry, and temperature are controlled with high precision, leading to improved selectivity and reproducibility.[4][12]
4.2. Generalized Continuous Flow Protocol
The diagram below outlines a typical setup for continuous flow nitration.
Caption: Schematic of a continuous flow nitration setup.
Procedure Outline:
-
Stream Preparation: Two separate streams are prepared.
-
Stream A: 1H-Pyrazole-3-carbonitrile is dissolved in concentrated sulfuric acid.
-
Stream B: The nitrating mixture (e.g., nitric acid in sulfuric acid) is prepared.
-
-
Pumping and Mixing: Using precision pumps (e.g., syringe or HPLC pumps), the two streams are delivered at controlled flow rates into a T-mixer, where they combine.
-
Reaction: The combined stream immediately enters a temperature-controlled tubular reactor (e.g., a PFA coil immersed in a cooling bath set to 0-10 °C). The length of the tube and the total flow rate determine the residence time.
-
Quenching: The output from the reactor flows through a back-pressure regulator (to maintain a single liquid phase) and is quenched continuously into a stirred vessel containing cold water or a basic solution.
-
Collection: The product precipitates in the collection vessel and can be isolated by continuous filtration or processed in batches.
4.3. Comparative Process Parameters
| Parameter | Batch Process | Continuous Flow Process | Advantage of Flow |
| Reaction Volume | Liters to m³ | Microliters to Milliliters | Inherent Safety: Minimal amount of hazardous mixture at any time. |
| Heat Transfer | Poor (low surface area/volume) | Excellent (high surface area/volume) | Superior Temperature Control: Eliminates hotspots, prevents runaway.[4] |
| Residence Time | Hours | Seconds to Minutes | Process Intensification: Higher throughput for a given reactor size.[13] |
| Mixing | Agitator dependent, can be poor | Rapid and efficient diffusion mixing | High Reproducibility & Selectivity: Uniform reaction conditions.[7] |
| Safety Risk | High (Thermal Runaway Potential) | Very Low | Significantly reduces risk of explosion or uncontrolled exotherm.[4] |
Downstream Processing and Purification
Regardless of the synthesis method, the crude nitropyrazole carbonitrile must be purified. For scalable manufacturing, chromatography is generally avoided due to cost and solvent usage. Recrystallization is the preferred method.
5.1. Protocol: Purification by Recrystallization
-
Solvent Selection: A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for pyrazole derivatives include ethanol, ethanol/water mixtures, or isopropanol.
-
Dissolution: The crude, dry product is placed in a flask, and a minimum amount of the hot solvent is added to achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated carbon can be added, and the solution held at temperature for a few minutes. The carbon is then removed by hot filtration.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation.
-
Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
5.2. Alternative Purification: Acid Addition Salt Formation
For basic pyrazoles, purification can be achieved by forming a crystalline acid addition salt, which can then be isolated and neutralized to recover the purified free base. This method is effective at removing non-basic impurities.[14]
-
Dissolve the crude pyrazole in a suitable organic solvent (e.g., ethanol, isopropanol).
-
Add at least one equivalent of an acid (e.g., hydrochloric acid, sulfuric acid) to precipitate the pyrazole salt.
-
Isolate the crystalline salt by filtration.
-
The purified salt can then be re-dissolved in water and neutralized with a base to precipitate the purified, free pyrazole product.
Safety and Hazard Analysis
6.1. Reagent Hazards
-
Mixed Acid (HNO₃/H₂SO₄): Extremely corrosive and a powerful oxidizing agent. Causes severe burns on contact. Must be handled with extreme care.[10]
-
Organic Solvents: Flammable. Use in well-ventilated areas away from ignition sources.
6.2. Reaction Hazards
-
Thermal Runaway: The primary hazard of nitration. The reaction is highly exothermic. A failure in cooling or an overly rapid addition of reagents can lead to an uncontrollable increase in temperature and pressure, potentially causing reactor failure or explosion.[5][8] Continuous flow processing is the most effective engineering control to mitigate this risk.[4]
6.3. Product Hazards & Thermal Stability Nitropyrazoles are energetic compounds and must be handled with care. Their thermal stability is a critical safety parameter. Differential Scanning Calorimetry (DSC) is used to determine the onset temperature of decomposition.
| Compound Type | Typical DSC Onset Temp. (°C) | Comments & References |
| Dinitropyrazoles | 180 - 275 °C | Stability varies with substitution pattern. 3,5-DNP derivatives are generally more stable than 3,4-DNP derivatives.[10][15] |
| Aminodinitropyrazoles | ~108 - 183 °C | The presence of an amino group can lower the decomposition temperature.[15][16] |
| Trinitropyrazoles | ~150 - 170 °C | Generally show lower decomposition temperatures due to high nitro group content.[17] |
Key Safety Recommendations:
-
Calorimetry Studies: Before any scale-up, reaction calorimetry (RC1) and DSC/TGA analysis of the reaction mixture and final product are mandatory to understand the heat of reaction, adiabatic temperature rise, and decomposition temperature.[18]
-
Strict Temperature Control: Never deviate from the specified temperature range. Use redundant temperature probes and automated safety interlocks.
-
Avoid Friction and Impact: While many nitropyrazoles are relatively stable, they should be treated as potentially sensitive to mechanical shock, especially once isolated and dried.
-
Proper Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Temperature too low; Insufficient nitrating agent. | Monitor reaction to completion via HPLC/TLC; Ensure temperature is within the optimal range (e.g., 0-5 °C); Check stoichiometry of reagents. |
| Formation of By-products | Temperature too high (runaway hotspots); Incorrect stoichiometry. | Improve cooling efficiency and agitation; Ensure slow, controlled addition of reagents; Use continuous flow for superior control. |
| Product Fails to Precipitate | Quench volume too large; Product is soluble in the aqueous acid. | Reduce the amount of ice/water used for quenching; Extract the product with a suitable organic solvent (e.g., ethyl acetate) from the aqueous solution. |
| Difficulty with Filtration | Product is oily or very fine particles. | Ensure complete precipitation by cooling for a longer period; Use a different recrystallization solvent system. |
Conclusion
The scalable manufacturing of nitropyrazole carbonitriles is an enabling technology for advances in both pharmaceuticals and material science. While traditional batch nitration can be performed safely and efficiently with rigorous engineering and procedural controls, continuous flow processing represents a superior strategy for large-scale, safe, and reproducible production. A thorough understanding of the reaction thermodynamics, coupled with robust process controls and downstream purification protocols, is essential for the successful and safe manufacturing of these valuable chemical intermediates.
References
-
Research Progress on Continuous-Flow Nitrification Technology and Equipment. (2025). Who we serve. [Link]
-
Kulkarni, A. A., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 405-424. [Link]
-
Li, Y., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1437. [Link]
-
Yu, H., et al. (2016). Continuous-Flow Process for Selective Mononitration of 1-Methyl-4-(methylsulfonyl)benzene. Organic Process Research & Development, 20(2), 489-493. [Link]
-
Fadigas, D., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1585. [Link]
-
Sinditskii, V. P., et al. (2019). Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]
-
Musso, D. A., et al. (2015). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Advances, 5(118), 97568-97575. [Link]
-
Vapourtec Ltd. (n.d.). Nitration Reactions | Continuous Flow Processing. Vapourtec. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. InnoPharmChem. [Link]
-
Unknown. (n.d.). 1 NITRATION. SlideShare. [Link]
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KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. KBR. [Link]
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-
Wang, T., et al. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Reaction Chemistry & Engineering. [Link]
-
Yang, M., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7016. [Link]
-
Kuehl, V. A., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(20), 18408-18413. [Link]
-
Sinditskii, V. P., et al. (2017). Thermal decomposition peculiarities and combustion behavior of nitropyrazoles. Thermochimica Acta, 651, 83-99. [Link]
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Zhang, Y., et al. (2025). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes, 13(7), 1362. [Link]
-
Singh, J., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46), eadj2338. [Link]
-
Various Authors. (2025). Organic Process Research & Development Vol. 29 No. 3. ACS Publications. [Link]
-
Liu, Y., et al. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. Green Chemistry. [Link]
-
Al-Zaydi, K. M. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-13. [Link]
- Tilstam, U., et al. (2011). Method for purifying pyrazoles.
-
Reddy, D., et al. (2007). SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. Organic Syntheses, 84, 159. [Link]
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- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols: Functionalization of 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile for the Development of Advanced Energetic Materials
Abstract
Nitrogen-rich heterocyclic compounds are foundational scaffolds in the design of high-energy density materials (HEDMs) due to their high positive heats of formation, significant densities, and good thermal stabilities.[1][2] The pyrazole ring, in particular, offers a robust and thermally stable backbone that can be strategically functionalized with energetic groups ("explosophores") to tune its performance.[3] This document provides a detailed technical guide for researchers on the functionalization of a versatile building block, 3-nitro-1-propyl-1H-pyrazole-4-carbonitrile. We explore scientifically-grounded, step-by-step protocols for transforming the cyano group and modifying the pyrazole ring to synthesize novel energetic materials with potentially superior performance characteristics, such as enhanced detonation velocity and reduced sensitivity.[4] The protocols are presented with an emphasis on the underlying chemical principles and stringent safety procedures essential for working with energetic compounds.
Critical Safety & Handling Protocols for Energetic Materials
Warning: The synthesis and handling of energetic materials are inherently hazardous and should only be undertaken by trained personnel in a properly equipped laboratory. A thorough risk assessment must be completed before any experimental work begins.
1.1. Hazard Assessment All novel compounds synthesized from these protocols must be treated as highly sensitive to shock, friction, heat, and electrostatic discharge until proven otherwise.[5] Many nitro-containing compounds are explosive and require specialized handling procedures.[6]
1.2. Required Personal Protective Equipment (PPE) At a minimum, the following PPE must be worn:
-
Safety glasses with side shields.
-
A face shield is mandatory when handling solids or during potentially energetic reactions.[7]
-
Flame-resistant lab coat.
-
Heavy-duty, chemical-resistant gloves.
-
Hearing protection should be readily available.
1.3. Engineering Controls
-
All reactions must be conducted inside a certified chemical fume hood with the sash positioned as low as possible.
-
A blast shield must be placed between the operator and the experiment.[5]
-
Work with quantities of 100 mg or less whenever possible. Scaling up requires a formal review and approval process.[8]
-
Use grounded equipment and anti-static mats to mitigate the risk of electrostatic discharge.[7]
-
Heating must be performed using controlled devices (e.g., oil baths with digital controllers) and never with open flames.[8]
1.4. Waste Disposal
-
Energetic waste must be segregated and never mixed with other chemical waste streams.
-
Do not dispose of explosive materials down the drain.[8]
-
Follow all institutional and regulatory guidelines for the disposal of explosive waste.
Synthesis of the Precursor: 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile
Protocol 1: Synthesis of 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile
Step 1: Synthesis of 3-Nitro-1H-pyrazole-4-carbonitrile This step involves the nitration of a commercially available pyrazole precursor.
-
Reagents:
-
1H-Pyrazole-4-carbonitrile
-
Fuming Nitric Acid (98%+)
-
Concentrated Sulfuric Acid (98%)
-
-
Procedure:
-
In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice/salt bath.
-
Slowly add 1H-pyrazole-4-carbonitrile in small portions, ensuring the temperature does not exceed 10 °C.
-
Once addition is complete, slowly add fuming nitric acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition of nitric acid, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid product, 3-nitro-1H-pyrazole-4-carbonitrile, is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the product under vacuum. Characterize via NMR and IR spectroscopy to confirm structure and purity before proceeding.
-
Step 2: N-Propylation This step introduces the propyl group onto the N1 position of the pyrazole ring.
-
Reagents:
-
3-Nitro-1H-pyrazole-4-carbonitrile (from Step 1)
-
1-Iodopropane (or 1-Bromopropane)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
To a solution of 3-nitro-1H-pyrazole-4-carbonitrile in anhydrous acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-iodopropane dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 3-nitro-1-propyl-1H-pyrazole-4-carbonitrile.
-
Confirm the structure and purity via ¹H NMR, ¹³C NMR, IR, and elemental analysis.
-
Functionalization Strategies for Energetic Material Synthesis
The 3-nitro-1-propyl-1H-pyrazole-4-carbonitrile scaffold offers two primary sites for functionalization: the C4-nitrile group and the C5-position of the pyrazole ring.
Strategy 1: Conversion of the Nitrile to a High-Nitrogen Tetrazole Ring
Rationale: The transformation of a nitrile group into a 1H-tetrazole ring is a powerful strategy in energetic materials chemistry. It significantly increases the nitrogen content and the heat of formation of the compound, which are key contributors to detonation performance, while also increasing density.[1]
Protocol 2: Synthesis of 5-(3-Nitro-1-propyl-1H-pyrazol-4-yl)-1H-tetrazole
-
Reagents:
-
3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile
-
Sodium Azide (NaN₃) - EXTREME CAUTION: Azides are toxic and potentially explosive.
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-nitro-1-propyl-1H-pyrazole-4-carbonitrile in DMF.
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and pour it into a beaker containing acidified water (e.g., 1M HCl).
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with water and then recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure tetrazole product.
-
Characterization: Confirm product formation via IR (disappearance of the nitrile peak at ~2230 cm⁻¹, appearance of N-H and tetrazole ring stretches) and NMR. Thermal stability should be assessed using Differential Scanning Calorimetry (DSC).
-
Strategy 2: Further Nitration to Introduce a Second Energetic Group
Rationale: Increasing the number of nitro groups on the heterocyclic ring is a direct method to improve the oxygen balance and energy density of the material.[11] The C5 position of the pyrazole is activated for electrophilic substitution due to the electronic effects of the ring nitrogens and the existing C3-nitro group.
Protocol 3: Synthesis of 3,5-Dinitro-1-propyl-1H-pyrazole-4-carbonitrile
-
Reagents:
-
3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile
-
Fuming Sulfuric Acid (Oleum, 20% SO₃)
-
Fuming Nitric Acid (98%+)
-
-
Procedure:
-
Cool fuming sulfuric acid to 0 °C in an ice bath.
-
Slowly add 3-nitro-1-propyl-1H-pyrazole-4-carbonitrile.
-
Add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
After addition, allow the reaction to stir at room temperature for 2 hours, then heat to 60-70 °C for 4 hours.
-
Cool the mixture and pour it carefully onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until neutral, and dry under vacuum.
-
Purify by recrystallization from a suitable solvent.
-
Characterization: Confirm the presence of the second nitro group using NMR, IR, and elemental analysis. The thermal stability (DSC) is expected to be high.
-
Strategy 3: Derivatization via the Nitrile Group to Energetic Amines
Rationale: The nitrile group can be reduced to a primary amine, which serves as a handle for introducing further energetic functionalities, such as a nitramine (-NHNO₂) group. Nitramines are potent explosophores that significantly increase the energetic output of a molecule.[12][13]
Protocol 4.1: Reduction to (3-Nitro-1-propyl-1H-pyrazol-4-yl)methanamine
-
Reagents:
-
3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile
-
Borane-tetrahydrofuran complex (BH₃·THF) or other suitable reducing agent
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the starting nitrile in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add BH₃·THF solution dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 6-8 hours.
-
Cool the reaction and quench carefully by the slow addition of HCl (aq).
-
Basify the aqueous layer with NaOH to pH > 10 and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, remove the solvent, and purify the resulting amine.
-
Protocol 4.2: Nitration to N-((3-Nitro-1-propyl-1H-pyrazol-4-yl)methyl)nitramide
-
Reagents:
-
(3-Nitro-1-propyl-1H-pyrazol-4-yl)methanamine (from Protocol 4.1)
-
Acetic Anhydride
-
Nitric Acid (100%)
-
-
Procedure:
-
Cool acetic anhydride to -10 °C.
-
Slowly add 100% nitric acid to form acetyl nitrate in situ.
-
Separately, dissolve the amine in acetic anhydride and cool to 0 °C.
-
Slowly add the amine solution to the pre-formed acetyl nitrate solution, keeping the temperature below 5 °C.
-
Stir for 2-3 hours at low temperature.
-
Pour the mixture onto ice and extract the product with dichloromethane.
-
Carefully wash the organic layer with sodium bicarbonate solution and then water.
-
Dry and evaporate the solvent to yield the nitramine product. CAUTION: The final product is expected to be a powerful energetic material. Handle with extreme care.
-
Physicochemical and Energetic Properties
Following successful synthesis and purification, a comprehensive evaluation of the material's properties is essential.
4.1. Standard Characterization
-
NMR Spectroscopy (¹H, ¹³C, ¹⁵N): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., -NO₂, -CN, tetrazole ring).
-
Elemental Analysis: To confirm the empirical formula.
4.2. Performance Evaluation
-
Density: Measured by gas pycnometry. High density is a critical parameter for HEDMs.
-
Thermal Stability: Determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to find the decomposition temperature (T_dec).[14] High thermal stability (>200 °C) is desirable.[15]
-
Detonation Properties: Detonation velocity (D) and pressure (P) are typically calculated based on the measured density and calculated heat of formation using specialized software (e.g., EXPLO5).[14]
-
Sensitivity: Impact and friction sensitivity tests are performed using standardized BAM (Bundesanstalt für Materialforschung und -prüfung) methods to assess the safety and handling characteristics of the material.[16]
Table 1: Predicted Properties of Functionalized Derivatives
(Note: These values are estimations based on related structures in the literature and require experimental verification.)
| Compound | Functional Group | Predicted Density (g/cm³) | Predicted T_dec (°C) | Key Advantage |
| Parent Scaffold | -CN | ~1.45 | ~250 | Versatile precursor |
| Derivative 1 | 5-yl-1H-tetrazole | >1.75 | >270 | High nitrogen content, high density.[1] |
| Derivative 2 | 3,5-dinitro | >1.80 | >260 | High oxygen balance, high power.[11] |
| Derivative 3 | -CH₂NHNO₂ | >1.70 | ~220 | High detonation velocity.[16] |
Conclusion
The 3-nitro-1-propyl-1H-pyrazole-4-carbonitrile scaffold is a highly promising platform for the synthesis of next-generation energetic materials. The functional versatility of the nitrile group allows for its conversion into high-nitrogen heterocycles like tetrazoles or energetic nitramine side chains. Furthermore, the pyrazole ring itself can be functionalized to increase the density of energetic groups. The protocols outlined in this guide provide a rational and structured approach for researchers to explore these synthetic pathways. By systematically modifying this core structure, it is possible to develop novel materials with a desirable balance of high performance, thermal stability, and manageable sensitivity, addressing the ongoing demand for advanced energetic materials in both civilian and military applications.[2]
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Synthesis of Advanced Pyrazole and N–N-Bridged Bistriazole-Based Secondary High-Energy Materials. Organic Letters - ACS Publications. [Link]
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Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. [Link]
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Current Advances in Synthesis of Pyrazole Derivatives: An Approach Toward Energetic Materials. ResearchGate. [Link]
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Design, Synthesis, and Characterization of Novel, Nitrogen-Rich Fused Energetic Materials with High Energy, Low Sensitivity, and Thermal Stability. ACS Omega. [Link]
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New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Molecules - MDPI. [Link]
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Energetic N-Nitramino/N-Oxyl-Functionalized Pyrazoles with Versatile π–π Stacking. ChemPlusChem. [Link]
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Synthesis, structure and properties of neutral energetic materials based on N-functionalization of 3,6-dinitropyrazolo[4,3-c]pyrazole. New Journal of Chemistry - RSC Publishing. [Link]
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Energetic Materials: Novel Syntheses and Diagnostics. Academia.edu. [Link]
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The design and synthesis of new advanced energetic materials based on pyrazole–triazole backbones. Dalton Transactions - RSC Publishing. [Link]
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Energetic N-Nitramino/N-Oxyl-Functionalized Pyrazoles with Versatile π-π Stacking: Structure-Property Relationships of High-Performance Energetic Materials. PubMed. [Link]
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New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions - RSC Publishing. [Link]
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New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. ResearchGate. [Link]
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Synthesis and characteristics of novel energetic salts based on bis(N-dinitroethyl)aminofurazan. Journal of Materials Chemistry A - RSC Publishing. [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed. [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. ResearchGate. [Link]
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Polynitro-Functionalized Azopyrazole with High Performance and Low Sensitivity as Novel Energetic Materials. ACS Applied Materials & Interfaces. [Link]
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Synthesis of pyrazole 4-carbonitrile derivatives. ResearchGate. [Link]
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An Introduction to the Synthesis of High-energy Materials. Organic Chemistry Research. [Link]
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Synthesis of pyrazole-4-carbonitrile derivatives by multicomponent reaction. ResearchGate. [Link]
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Development and Characterization of New Energetic Composites Based on HNTO/AN Co-Crystal and Nitro-Cellulosic Materials. MDPI. [Link]
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Explosive Chemicals Research Safety. University of Alabama in Huntsville. [Link]
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Policy on Laboratory use of Explosive and High Energy Materials. Case Western Reserve University. [Link]
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Molecular and Crystal Features of Thermostable Energetic Materials: Guidelines for Architecture of “Bridged” Compounds. ACS Omega. [Link]
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Construction of Bis-Heterocyclic Energetic Compounds via C–N Coupling Reactions. JACS Au. [Link]
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Construction of Bis-Heterocyclic Energetic Compounds via C–N Coupling Reactions. PMC - National Center for Biotechnology Information. [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]
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Process Safety Management for Explosives and Pyrotechnics Manufacturing. Occupational Safety and Health Administration. [Link]
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Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling. University of California, Berkeley. [Link]
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Safety Hazards in the Energetics Laboratory. Defense Systems Information Analysis Center. [Link]
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Fused heterocycle-based energetic materials (2012–2019). Journal of Materials Chemistry A - RSC Publishing. [Link]
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC - National Center for Biotechnology Information. [Link]
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CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. ResearchGate. [Link]
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Heterocyclic Compounds: An Introduction. Wiley-VCH. [Link]
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High-Density Energetic Materials with Low Mechanical Sensitivity and Twinning Derived from Nitroimidazole Fused Ring. MDPI. [Link]
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Synthesis of pyrazole 4-carbonitrile derivatives. ResearchGate. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Application Note & Protocol: Rapid Microwave-Assisted Synthesis of 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile
Abstract
This application note details a robust and highly efficient protocol for the synthesis of 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Leveraging the principles of green chemistry, this method employs microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times, enhance product yields, and minimize energy consumption compared to conventional heating methods.[3][4][5] The protocol is designed for researchers, scientists, and drug development professionals seeking a rapid and reproducible method for accessing this valuable pyrazole derivative.
Introduction: The Significance of Pyrazoles and Microwave Synthesis
Pyrazole derivatives form the structural core of numerous FDA-approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][6] The incorporation of a nitro group and a carbonitrile moiety onto the pyrazole ring can significantly modulate the compound's physicochemical and pharmacological properties.
Traditional methods for pyrazole synthesis often require prolonged reaction times at elevated temperatures, leading to potential side product formation and increased energy usage.[2] Microwave-assisted organic synthesis has emerged as a powerful and sustainable alternative, utilizing the ability of polar molecules to efficiently absorb microwave energy and convert it into heat.[7] This leads to rapid, uniform heating of the reaction mixture, often resulting in accelerated reaction rates, higher yields, and improved product purity.[5][7] This protocol harnesses these advantages to provide a streamlined synthesis of 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile.
Reaction Principle and Causality
The synthesis proceeds via a cyclocondensation reaction between propylhydrazine and a suitable three-carbon electrophilic partner, in this case, 2-formyl-3-nitro-3-oxopropanenitrile (or a functional equivalent). The general mechanism for pyrazole formation from a hydrazine and a 1,3-dielectrophile is a well-established synthetic route.[6][8]
The choice of microwave irradiation as the energy source is critical for the efficiency of this transformation. The polar nature of the reactants and any polar solvent used allows for efficient absorption of microwave energy, leading to a rapid increase in the internal temperature of the reaction mixture. This localized superheating accelerates the rate-determining steps of the reaction, such as the initial condensation and subsequent cyclization, often in a matter of minutes rather than hours.[5][9] Furthermore, the sealed-vessel environment of a microwave reactor allows for the safe use of temperatures above the solvent's boiling point, further enhancing reaction kinetics.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the microwave-assisted synthesis of 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Propylhydrazine | ≥97% | Commercially Available | |
| 2-Formyl-3-nitro-3-oxopropanenitrile | Custom Synthesis/Sourcing | Can be synthesized from appropriate precursors. | |
| Ethanol | Anhydrous | Commercially Available | A polar solvent suitable for microwave heating. |
| Acetic Acid | Glacial | Commercially Available | Acts as a catalyst. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine | Saturated NaCl(aq) | Laboratory Prepared | For washing. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Microwave Synthesis Vials | 10 mL | Appropriate Supplier | With snap caps and septa. |
| Magnetic Stir Bars | Appropriate Supplier |
Instrumentation
A dedicated microwave synthesis reactor capable of controlling temperature, pressure, and power is required.
Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-formyl-3-nitro-3-oxopropanenitrile (1.0 mmol, 1 eq.).
-
Solvent and Reagent Addition: Add anhydrous ethanol (4.0 mL) to the vial, followed by propylhydrazine (1.1 mmol, 1.1 eq.) and a catalytic amount of glacial acetic acid (0.1 mmol, 0.1 eq.).
-
Vial Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C (Ramp time: 2 minutes)
-
Hold Time: 15 minutes
-
Power: Dynamic (adjusts to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (approximately 10-15 minutes) using the instrument's compressed air cooling system.
-
Work-up:
-
Open the vial carefully.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).
Workflow Diagram
Caption: Microwave-assisted synthesis workflow.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Microwave synthesis should only be conducted in a dedicated microwave reactor designed for chemical synthesis. Do not use a domestic microwave oven.[10]
-
The reaction vials are under pressure at elevated temperatures. Handle with care and allow for adequate cooling before opening.
-
Propylhydrazine is a toxic and potentially flammable substance. Handle with appropriate caution.
Trustworthiness and Validation
The described protocol is a self-validating system. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The identity and purity of the final product must be confirmed by standard analytical techniques. The expected spectroscopic data should be consistent with the structure of 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile. The reproducibility of this method is a key advantage of microwave-assisted synthesis due to precise control over reaction parameters.[5]
Conclusion
This application note provides a detailed and efficient protocol for the microwave-assisted synthesis of 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile. By utilizing microwave irradiation, this method offers significant advantages in terms of reaction speed, yield, and adherence to green chemistry principles.[3][4][9] This protocol is expected to be a valuable tool for researchers in organic synthesis and drug discovery.
References
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances. Available at: [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). SpringerLink. Available at: [Link]
-
Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (2024). Taylor & Francis Online. Available at: [Link]
-
PART - 1 INTRODUCTION. BS Publications. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC. Available at: [Link]
-
Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. (n.d.). Academia.edu. Available at: [Link]
-
Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2025). MDPI. Available at: [Link]
-
THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate. Available at: [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Review on synthesis of nitropyrazoles. (2025). ResearchGate. Available at: [Link]
-
Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC. Available at: [Link]
- CN102250007A - Preparation method of 3,4-binitropyrazole. (n.d.). Google Patents.
-
Zrinski, I. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. HETEROCYCLES, 68(9), 1913. Available at: [Link]
-
Microwave-assisted synthesis of nitrogen heterocycles. (n.d.). Thieme. Available at: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). PMC. Available at: [Link]
-
Microwave-Assisted Quick Synthesis of Some Potential High Explosives. (n.d.). ResearchGate. Available at: [Link]
-
CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. (2016). ResearchGate. Available at: [Link]
-
Synthesis of pyrazole 4-carbonitrile derivatives a. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. bspublications.net [bspublications.net]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile
This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the purification of 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile. The following sections are structured in a question-and-answer format to directly address common challenges and provide field-proven solutions based on established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying crude 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile?
A1: Impurities typically arise from the synthetic route, which often involves the condensation of a β-ketonitrile with propylhydrazine followed by nitration. Key impurities to anticipate include:
-
Unreacted Starting Materials: Residual propylhydrazine or the β-ketonitrile precursor.[1]
-
Regioisomers: The initial pyrazole synthesis can produce isomeric products, such as 5-nitro-1-propyl-1H-pyrazole-4-carbonitrile, especially if reaction conditions are not strictly controlled.[1][2] These isomers often have very similar polarities, making separation challenging.
-
Incomplete Reaction Products: Incomplete cyclization can leave pyrazoline intermediates as byproducts.[1]
-
Colored Byproducts: Decomposition of the hydrazine starting material or oxidation of intermediates can generate highly colored impurities, often resulting in yellow, red, or brown crude material.[1]
-
Over-nitrated Species: Harsh nitration conditions can lead to the formation of dinitro-pyrazole derivatives.[2]
-
Hydrolysis Products: The carbonitrile group (-CN) may undergo partial hydrolysis to an amide (-CONH₂) or carboxylic acid (-COOH) if exposed to strong acidic or basic conditions during workup or purification.
Q2: Which purification technique should I attempt first for this compound?
A2: For a solid crude product, recrystallization is often the most efficient and scalable first-line purification method.[3] This technique is excellent for removing small amounts of impurities that have different solubility profiles from the target compound. If recrystallization fails to achieve the desired purity, or if the crude product is an oil, silica gel column chromatography is the next logical step.[3][4]
Q3: My final product is a persistent yellow or brown color, even after initial purification. How can I remove these colored impurities?
A3: Persistent color is typically due to trace amounts of highly conjugated or polymeric side products, often arising from the hydrazine reagent.[1] A recommended solution is to treat a solution of your crude product with activated charcoal .[1] The charcoal adsorbs these colored impurities, which can then be removed by filtration. This is best performed before the final recrystallization step.
Q4: I am observing two or more very close spots on my TLC plate. What are they likely to be and how can I separate them?
A4: Closely migrating spots often indicate the presence of regioisomers, which can be notoriously difficult to separate.[1] If you suspect isomers, separation will likely require careful optimization of column chromatography conditions.[2] This may involve using a less polar solvent system to maximize the difference in retention times, employing a longer column, or using a different stationary phase like alumina.
Part 2: Troubleshooting Guides
This section addresses specific problems encountered during the purification process.
Issue 1: Low Yield or Oiling Out During Recrystallization
-
Symptoms: The compound precipitates as an oil instead of a crystalline solid; crystal formation is minimal, or the recovered yield is significantly lower than expected.
-
Possible Causes:
-
Inappropriate Solvent Choice: The solvent may be too good (product remains dissolved even when cold) or too poor (product crashes out immediately and traps impurities).
-
Cooling Rate is Too Fast: Rapid cooling promotes precipitation over crystallization, leading to smaller, less pure crystals or an oil.
-
High Impurity Load: A large amount of impurities can suppress the crystallization of the desired product.
-
-
Solutions & Workflow:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents (see Table 1) to find one where it is sparingly soluble at room temperature but highly soluble when hot.[5] Ethanol/water or ethyl acetate/hexanes are often good starting points for pyrazole derivatives.[2]
-
Control the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator to maximize crystal recovery.[5]
-
Perform a "Pre-Purification": If the crude material is very impure, first pass it through a short plug of silica gel with a suitable solvent to remove the bulk of impurities before attempting recrystallization.
-
Diagram 1: Troubleshooting Poor Recrystallization
Caption: Decision tree for resolving common recrystallization issues.
Issue 2: Poor Separation or Product Streaking in Column Chromatography
-
Symptoms: The product elutes as a broad band or "streak" rather than a tight band; separation from nearby impurities is incomplete; the product appears to be irreversibly stuck to the column.
-
Possible Causes:
-
Incorrect Eluent Polarity: The solvent system may be too polar, causing all components to elute quickly without separation, or not polar enough, causing strong adsorption to the silica.
-
Column Overloading: Too much crude material was loaded relative to the amount of silica gel.
-
Strong Compound-Silica Interaction: The acidic nature of silica gel can interact strongly with the basic pyrazole nitrogen and the polar nitro group, causing streaking.[6][7]
-
-
Solutions & Workflow:
-
Optimize Eluent with TLC: Before running the column, test various eluent mixtures (e.g., gradients of ethyl acetate in hexanes) using TLC. Aim for a retention factor (Rf) of ~0.3 for the desired product.
-
Adhere to Loading Ratios: Use a mass ratio of at least 30:1 (silica:crude product) for difficult separations.
-
Deactivate the Silica: If streaking persists, consider deactivating the silica gel by preparing the slurry in the eluent system containing a small amount of triethylamine (~0.5-1%). This neutralizes acidic sites on the silica surface.[7]
-
Part 3: Standardized Purification Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude solid in several test tubes. Add a few drops of different solvents (see Table 1) to each. A good solvent will dissolve the compound when heated but allow it to crystallize upon cooling.[5]
-
Dissolution: In an appropriately sized flask, add the crude solid and the minimum volume of the chosen hot solvent to achieve complete dissolution.[5]
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5] This step removes particulates that could interfere with crystallization.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[5]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[4]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent/System | Polarity | Comments |
| Isopropanol (IPA) | Polar Protic | Often a good single solvent for moderately polar compounds. |
| Ethanol / Water | Polar Protic | Dissolve in hot ethanol, add hot water dropwise until turbidity persists, then clarify with a drop of hot ethanol.[2] |
| Ethyl Acetate / Hexanes | Polar Aprotic / Non-polar | Dissolve in minimal hot ethyl acetate, then add hexanes as an anti-solvent. |
| Dichloromethane / Hexanes | Polar Aprotic / Non-polar | Similar to the ethyl acetate system, good for less polar impurities. |
Protocol 2: Purification by Silica Gel Flash Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture. A common starting point is 20-30% ethyl acetate in hexanes.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin eluting with the starting solvent system. Collect fractions and monitor them by TLC. Gradually increase the eluent polarity if necessary to elute the product.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Decolorization with Activated Charcoal
-
Dissolution: Dissolve the colored crude product in a suitable organic solvent (e.g., ethyl acetate or ethanol) at room temperature.
-
Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% of the solute mass) to the solution.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. Avoid heating, as this can sometimes cause reactions on the charcoal surface.
-
Filtration: Remove the charcoal by filtering the mixture through a pad of Celite® or a fine filter paper. The filtrate should be colorless or significantly less colored.
-
Concentration: Remove the solvent under reduced pressure. The resulting solid can then be further purified by recrystallization.
Diagram 2: General Purification Workflow
Caption: A decision workflow for purifying the target compound.
References
- Benchchem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Benchchem.
- Benchchem.
- Benchchem.
- Lee, S.L. (2007). The Chromatography of Nitro compounds.
- ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Google P
- Benchchem. Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
- Villringer, S., et al. Nitro-Compounds. University of Rostock.
Sources
Technical Support Center: Minimizing Side Reactions During Nitration of Propyl-Pyrazoles
Welcome to the technical support center for synthetic chemists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the electrophilic nitration of propyl-substituted pyrazoles. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you navigate the complexities of this reaction and achieve high-yield, selective outcomes.
The pyrazole core is a cornerstone in medicinal chemistry and materials science, and the introduction of a nitro group is a critical step for further functionalization. However, this seemingly straightforward electrophilic substitution is often plagued by side reactions, primarily due to the nuanced electronic nature of the pyrazole ring. This guide is structured to address the most common issues you may encounter at the bench.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: I'm getting a mixture of regioisomers, primarily the C4-nitro and C5-nitro products. How can I improve selectivity for the C4 position?
Symptoms: Your final product analysis (NMR, LC-MS) shows multiple nitrated isomers, with the desired C4-nitro product being contaminated with the C5-nitro (or C3-nitro) isomer.
Root Cause Analysis: The C4 position of the pyrazole ring is the most electron-rich and generally the most susceptible to electrophilic attack.[1][2] However, this inherent selectivity can be compromised by several factors:
-
Harsh Reaction Conditions: Highly acidic nitrating mixtures (e.g., HNO₃/H₂SO₄) generate a high concentration of the highly reactive nitronium ion (NO₂⁺). This can reduce selectivity, leading to attack at less-favored positions. Furthermore, in strong acid, the pyrazole's N2 nitrogen can become protonated, deactivating the ring and altering the directing effects.[1][3]
-
Steric Hindrance: If you are working with a 3-propyl-pyrazole or a 5-propyl-pyrazole, the propyl group can sterically hinder the approach of the electrophile to the adjacent C4 position. While C4 is electronically favored, severe steric crowding can begin to favor attack at the more accessible C5 (or C3) position.[4]
Solutions & Optimization Protocols:
-
Switch to a Milder Nitrating Agent: The most effective strategy is to move away from aggressive mixed-acid systems. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a classic milder alternative that often provides excellent C4 selectivity.[1][3]
-
Control the Temperature: Perform the reaction at a lower temperature (e.g., 0°C to -10°C). Lower kinetic energy gives the electrophile more time to select the electronically favored C4 position, minimizing reactions at other sites.
-
Utilize Modern, Selective Reagents: For maximum control, consider using a bench-stable N-nitropyrazole reagent, such as 5-methyl-1,3-dinitro-1H-pyrazole.[5][6] These reagents act as controllable sources of the nitronium ion under mild conditions, often catalyzed by a Lewis acid, leading to superior regioselectivity.[5][6]
Experimental Protocol 1: Selective C4-Nitration using Acetyl Nitrate
This protocol is adapted for a generic propyl-pyrazole substrate.
-
Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the propyl-pyrazole (1.0 equiv) in acetic anhydride (10 volumes).
-
Cooling: Cool the solution to 0°C using an ice-salt bath.
-
Reagent Preparation: In a separate flask, cautiously add fuming nitric acid (1.1 equiv) to an equal volume of acetic anhydride, keeping the temperature below 10°C. This creates the acetyl nitrate reagent.
-
Addition: Add the prepared acetyl nitrate solution dropwise to the cooled pyrazole solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: Stir the mixture at 0-5°C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice and water.
-
Workup: Neutralize the aqueous solution carefully with solid sodium bicarbonate or a saturated NaHCO₃ solution until effervescence ceases. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Q2: My main byproduct is the N1-nitrated pyrazole. How do I favor C-nitration?
Symptoms: You observe a significant amount of a product with the same mass as the desired C-nitro product, but NMR analysis confirms it to be the N-nitro isomer. This is common with N-unsubstituted pyrazoles.
Root Cause Analysis: The pyrrole-like N1 nitrogen in an N-unsubstituted pyrazole is a nucleophilic site.[1] Direct N-nitration can compete with, or even precede, C-nitration.[7] However, this is not always a dead end. N-nitropyrazoles can undergo an acid-catalyzed rearrangement to furnish the thermodynamically more stable 4-nitropyrazole.[2][8] The issue arises when this rearrangement is slow or incomplete under the reaction conditions.
Solutions & Optimization Protocols:
-
Promote Rearrangement: If N-nitration is occurring first, ensure your conditions facilitate the subsequent rearrangement. The presence of a strong acid like sulfuric acid, even in catalytic amounts, can promote the migration of the nitro group from N1 to C4.[8] You can attempt the reaction in an acidic medium or perform a two-step, one-pot procedure where the N-nitropyrazole is formed first and then treated with acid.
-
Protect the N1 Position: While less direct, a reliable but longer route is to protect the N1 position with a removable group (e.g., a BOC group or a simple alkyl group that can be removed later) before performing the C4-nitration. This definitively blocks the N1 site from reacting.
Q3: I'm observing significant amounts of dinitrated products. How can I achieve clean mono-nitration?
Symptoms: Your mass spectrometry data shows a significant peak corresponding to the addition of two nitro groups to your starting material.
Root Cause Analysis: The propyl group is an activating group, making the pyrazole ring highly reactive.[9] Even after the first (deactivating) nitro group is added, forcing conditions (excess nitrating agent, high temperature, long reaction times) can drive a second nitration.[10]
Solutions & Optimization Protocols:
-
Stoichiometric Control: Carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of the nitrating agent.
-
Reverse Addition: Add the pyrazole solution slowly to the nitrating agent solution (instead of the other way around). This ensures that the pyrazole is always the limiting reagent in the reaction zone, minimizing its exposure to an excess of the nitrating agent.
-
Use a Controllable Reagent: This is another scenario where modern reagents excel. N-nitropyrazole reagents can be tuned to deliver either one or two nitro groups by manipulating the stoichiometry and reaction conditions, offering a high degree of control.[5][6]
Table 1: Comparison of Nitrating Agents for Propyl-Pyrazoles
| Nitrating Agent | Typical Conditions | Pros | Cons |
| HNO₃ / H₂SO₄ | 0°C to 25°C | Inexpensive, powerful | Low selectivity, harsh, risk of over-nitration and degradation[3] |
| Acetyl Nitrate | -10°C to 5°C | Milder, good C4-selectivity | Reagent must be prepared in situ and handled with care[1] |
| N-Nitropyrazoles | 25°C to 80°C (Lewis Acid cat.) | High selectivity, mild conditions, controllable[5][6] | Higher cost, may require screening of catalysts[6] |
| Fuming HNO₃ | 0°C to 25°C | Strong, readily available | Can be unselective, often used for poly-nitration[8] |
Frequently Asked Questions (FAQs)
Q1: How does the position of the propyl group (N1, C3, or C5) affect the nitration outcome?
The position of the electron-donating propyl group has a critical directing effect:
-
1-Propyl-pyrazole: The N-propyl group activates the entire ring, strongly directing the incoming electrophile to the C4 position. Steric hindrance is minimal at C4, making this isomer the most straightforward to nitrate selectively.
-
3-Propyl-pyrazole: The propyl group at C3 electronically activates the C4 and C5 positions. The C4 position is generally more activated. However, the propyl group can sterically hinder the C4 position, potentially leading to a mixture of C4-nitro and C5-nitro products, especially with bulky nitrating agents or under harsh conditions.
-
4-Propyl-pyrazole: The C4 position is blocked. Nitration will be forced to occur at the C3 or C5 positions, which are less electron-rich. This reaction will require more forcing conditions and is likely to produce a mixture of 3-nitro and 5-nitro isomers.
-
5-Propyl-pyrazole: This is electronically and sterically analogous to the 3-propyl-pyrazole, and a mixture of C4-nitro and C3-nitro products can be expected.
Q2: What analytical techniques are best for monitoring my reaction and identifying byproducts?
-
Thin-Layer Chromatography (TLC): Indispensable for real-time reaction monitoring. Use a suitable solvent system (e.g., Hexane/Ethyl Acetate) to resolve the starting material, product, and any major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The best technique for identifying products and byproducts. It provides the mass of each component, allowing you to quickly identify mono-nitrated, di-nitrated, and unreacted starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unambiguous structure elucidation and confirming the regiochemistry of the final, purified product. For ¹H NMR, the chemical shifts and coupling constants of the pyrazole ring protons are highly diagnostic for determining the substitution pattern.
Q3: Why is my yield low despite seeing full conversion of the starting material?
If your starting material is consumed but the desired product yield is low, the most likely culprits are degradation or the formation of water-soluble byproducts.
-
Degradation: Harsh nitrating conditions, especially with mixed acid, can cause oxidative decomposition of the electron-rich pyrazole ring, leading to the formation of intractable "tar."
-
Water-Soluble Products: If the pyrazole ring opens or if highly polar, acidic byproducts are formed, they may be lost to the aqueous phase during workup.
To troubleshoot, switch to milder conditions (see Q1) and ensure your workup procedure is appropriate. An acidic extraction followed by a basic extraction can sometimes help isolate different types of products.
Visualizing the Process
Mechanism & Selectivity
The diagram below illustrates the mechanism for electrophilic nitration at the C4 position, highlighting the resonance-stabilized intermediate (sigma complex) that explains the inherent electronic preference for this site.
Caption: Mechanism of C4 nitration and key resonance contributors.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common nitration issues.
Caption: Decision tree for troubleshooting propyl-pyrazole nitration.
References
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au - ACS Publications. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. PMC. [Link]
-
Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing. [Link]
-
A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
-
Nitropyrazoles. ResearchGate. [Link]
-
Nitropyrazoles (review). ResearchGate. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]
-
Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Open Access LMU. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Troubleshooting chromatographic separation of nitropyrazole isomers
Technical Support Center: Chromatographic Separation of Nitropyrazole Isomers
Executive Summary: The Challenge of Nitropyrazoles
Nitropyrazoles are critical intermediates in the synthesis of high-energy materials (energetics) and active pharmaceutical ingredients (APIs). The separation of their isomers—specifically the regioisomers (e.g., 3-nitro vs. 4-nitro vs. 5-nitro) and N-alkylated derivatives (e.g., 1-methyl-3-nitro vs. 1-methyl-5-nitro)—presents a unique chromatographic challenge.
Why is this difficult?
-
Structural Similarity: The isomers possess identical molecular weights and nearly identical lipophilicity (logP), rendering standard C18 hydrophobic discrimination ineffective.
-
Annular Tautomerism: In
-unsubstituted pyrazoles, the 3-nitro and 5-nitro forms are often tautomers in rapid equilibrium, leading to peak broadening or splitting unless the pH is strictly controlled or the nitrogen is derivatized. -
Electronic Effects: The nitro group (
) is strongly electron-withdrawing, altering the basicity of the pyrazole nitrogens and increasing the acidity of the N-H proton, often causing secondary interactions (tailing) with residual silanols on silica columns.
Critical Method Parameters (CMP)
Before troubleshooting, ensure your baseline method aligns with these fundamental requirements.
| Parameter | Recommendation | Scientific Rationale |
| Stationary Phase | Phenyl-Hexyl or Porous Graphitic Carbon (PGC) | Standard C18 relies on hydrophobicity. Phenyl phases utilize |
| Mobile Phase pH | Acidic (pH 2.0 - 3.0) | Suppresses the ionization of the pyrazole nitrogen (prevents peak tailing) and stabilizes specific tautomers for |
| Organic Modifier | Methanol (MeOH) | MeOH is a protic solvent that interacts differently with the nitro group's dipoles compared to aprotic Acetonitrile (ACN), often enhancing selectivity for nitro-aromatics. |
| Temperature | Low (15°C - 25°C) | Lower temperatures often enhance the resolution of structural isomers by maximizing the enthalpy difference of adsorption. |
Troubleshooting Guide (Q&A Format)
Scenario A: Selectivity Issues (Co-elution)
Q: I cannot resolve 1-methyl-3-nitropyrazole from 1-methyl-5-nitropyrazole on my C18 column. They co-elute as a single peak. What should I change?
A: This is a classic "hydrophobic selectivity limit." Since the methyl and nitro groups are just in different positions, the hydrophobicity is nearly identical.
-
The Fix: Switch to a Phenyl-Hexyl or Biphenyl column.
-
The Mechanism: The 3-nitro and 5-nitro positions create different electron density maps on the pyrazole ring. A phenyl-based column interacts with these
-systems. The 5-nitro isomer usually has more steric hindrance around the N-methyl group compared to the 3-nitro, altering its interaction with the planar phenyl phase. -
Alternative: If Phenyl phases fail, use Porous Graphitic Carbon (PGC) . PGC separates based on molecular shape and planarity. The 3-nitro isomer is generally more planar/accessible than the sterically crowded 5-nitro isomer (due to the adjacent N-methyl), leading to massive retention differences on PGC.
Q: My 3-nitropyrazole and 4-nitropyrazole peaks are merging. I am using Acetonitrile/Water.
A: Change your organic modifier to Methanol .
-
The Fix: Replace ACN with MeOH while keeping the gradient slope constant.
-
The Mechanism: Acetonitrile is a dipole-dipole interactor. Methanol can donate hydrogens. The nitro group is a strong hydrogen bond acceptor. The accessibility of the nitro group differs between the 3- and 4-positions. Methanol exploits this difference more effectively than ACN.
Scenario B: Peak Shape Issues (Tailing & Splitting)
Q: I see severe tailing (Asymmetry > 1.5) for all my nitropyrazole peaks. I am using a neutral pH.
A: You are likely experiencing Silanol Interaction .
-
The Fix: Lower the mobile phase pH to 2.5 using Formic Acid (0.1%) or Trifluoroacetic Acid (TFA, 0.05%).
-
The Mechanism: Pyrazoles are basic nitrogens. At neutral pH, residual silanols on the silica surface (
) are ionized. The protonated or partially positive pyrazole nitrogen interacts ionically with these silanols, causing drag (tailing). At pH 2.5, silanols are protonated ( ) and neutral, eliminating this interaction.
Q: My "pure" 3-nitropyrazole standard is eluting as two broad, connected humps. Is my column broken?
A: No, you are likely observing Tautomer Separation .
-
The Context: If the pyrazole is not N-alkylated (i.e., it has an N-H), 3-nitropyrazole and 5-nitropyrazole are tautomers. In solution, the proton hops between N1 and N2.
-
The Fix: You cannot separate tautomers easily unless you lock them (derivatization) or suppress the proton exchange.
-
Increase Temperature: Running at 50°C+ speeds up the exchange so they average out into a single sharp peak (though this might hurt isomer resolution).
-
Derivatization: If you need to quantify the specific isomer, you must methylate it first.
-
Scenario C: Retention Drift
Q: The retention time of 4-nitropyrazole shifts by +/- 0.5 minutes between runs.
A: This indicates pH Instability near the analyte's pKa.
-
The Fix: Buffer your mobile phase properly. Do not just add acid; use a buffer salt (e.g., Ammonium Formate pH 3.0).
-
The Mechanism: 4-nitropyrazole has an acidic N-H (pKa ~9.6) but can also be protonated at very low pH. If you are working in an unbuffered region where the ionization state changes slightly with small mobile phase variations (e.g., evaporation of organic solvent in the reservoir), retention will drift.
Visual Workflows
Figure 1: Column Selection Decision Tree
Caption: Decision tree for selecting the appropriate stationary phase based on N-substitution and isomer complexity.
Figure 2: Method Development Workflow
Caption: Step-by-step logic for developing a robust HPLC method for nitropyrazoles.
Standard Operating Procedure (SOP) for Isomer Separation
Objective: Baseline separation of 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole.
-
Preparation:
-
Dissolve sample in 50:50 Water:Methanol. Do not use 100% ACN as diluent (causes peak fronting).
-
-
Column Configuration:
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent Biphenyl).
-
Temp: 25°C.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Methanol + 0.1% Formic Acid.
-
-
Gradient Profile:
-
0-2 min: 5% B (Isocratic hold to focus head of column).
-
2-15 min: 5% -> 40% B (Shallow gradient is key for isomers).
-
15-20 min: Wash at 95% B.
-
-
Detection:
-
UV at 270 nm (Nitropyrazoles have strong absorbance here due to conjugation).
-
References
-
SIELC Technologies. (n.d.). Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC - Causes and Solutions. Retrieved from [Link]
-
Phenomenex. (2025).[1][2][3] How to Reduce Peak Tailing in HPLC. Retrieved from [Link]
-
ChemAxon. (2021). Boost analytical experiments with phys-chem properties (pKa and logD). Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to FTIR Spectral Characterization of Nitro and Nitrile Groups in Pyrazoles
For researchers, medicinal chemists, and materials scientists, the pyrazole scaffold is a cornerstone of molecular design. Its versatility is significantly enhanced by the incorporation of functional groups like nitro (–NO₂) and nitrile (–C≡N), which modulate electronic properties, reactivity, and potential as energetic materials or pharmaceutical intermediates. Distinguishing between and fully characterizing these substituted pyrazoles is paramount, and Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for this purpose.
This guide provides an in-depth comparison of the FTIR spectral signatures of nitro and nitrile groups on the pyrazole ring. We will move beyond simple peak identification to understand the underlying vibrational principles and how substituent position and molecular environment influence the spectra. The insights provided are grounded in experimental data from peer-reviewed literature, ensuring a robust and reliable reference for your laboratory work.
The Vibrational Tale of Two Functional Groups: Nitro vs. Nitrile
The fundamental difference between the nitro and nitrile groups dictates their characteristic FTIR absorptions. The nitrile group contains a simple carbon-nitrogen triple bond (C≡N), leading to a distinct and relatively isolated stretching vibration. In contrast, the nitro group (NO₂) has two nitrogen-oxygen bonds that vibrate together, resulting in coupled symmetric and asymmetric stretching modes. This inherent structural difference is the primary reason for their vastly different spectral appearances.
The Nitro (–NO₂) Group: A Tale of Two Stretches
The nitro group is characterized by two strong and unmistakable absorption bands corresponding to its asymmetric and symmetric stretching vibrations.
-
Asymmetric Stretch (νₐₛ NO₂): This is typically the stronger of the two bands and appears at higher wavenumbers, generally in the 1560-1475 cm⁻¹ region for C-nitro groups on an aromatic ring like pyrazole.[1][2] This vibration involves one N-O bond stretching while the other compresses.
-
Symmetric Stretch (νₛ NO₂): This band, found at lower wavenumbers, usually between 1360-1290 cm⁻¹ , corresponds to both N-O bonds stretching in phase.[1]
The precise location of these bands is highly sensitive to the electronic environment. The position of the nitro group on the pyrazole ring and the presence of other substituents can cause significant shifts. For instance, N-nitropyrazoles (where the nitro group is attached to a nitrogen atom of the ring) show a different pattern. The asymmetric stretch shifts to a higher frequency (1625–1605 cm⁻¹), while the symmetric stretch moves to a lower frequency (1295–1275 cm⁻¹) compared to their C-nitro counterparts.[3] This is a critical diagnostic tool for distinguishing between isomers.
The Nitrile (–C≡N) Group: A Sharp and Solitary Signal
The nitrile or cyano group provides one of the most easily identifiable peaks in an IR spectrum.
-
Nitrile Stretch (νC≡N): This vibration gives rise to a sharp, intense band in the 2260-2220 cm⁻¹ region.[4] Its appearance in this relatively "quiet" part of the spectrum, free from most other fundamental vibrations, makes it an excellent diagnostic marker.[5]
Conjugation with the pyrazole ring system typically weakens the C≡N triple bond, shifting the absorption to a lower wavenumber (2240-2220 cm⁻¹) compared to saturated aliphatic nitriles (2260-2240 cm⁻¹).[4] The intensity of this peak is high due to the large change in dipole moment during the stretching vibration.[4]
Comparative Spectral Analysis: A Head-to-Head Comparison
To illustrate these differences, let's compare the expected FTIR data for representative nitro- and nitrile-substituted pyrazoles.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Peak Characteristics | Key Distinguishing Feature |
| C-Nitro (–NO₂) | Asymmetric Stretch | 1550 - 1475[1][2] | Strong, Broad | Two distinct, strong bands in the 1600-1300 cm⁻¹ region. |
| Symmetric Stretch | 1360 - 1290[1] | Strong, Broad | ||
| N-Nitro (–NO₂) | Asymmetric Stretch | 1625 - 1605[3] | Strong | Higher frequency for νₐₛ and lower for νₛ compared to C-nitro. |
| Symmetric Stretch | 1295 - 1275[3] | Strong | ||
| Nitrile (–C≡N) | C≡N Stretch | 2240 - 2220[4] | Sharp, Strong | A single, sharp, and strong peak in the unique 2200 cm⁻¹ region. |
Data synthesized from multiple sources.[1][2][3][4]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
Trustworthy data begins with a robust experimental protocol. The following procedure for solid samples using the KBr pellet method is a self-validating system designed to produce high-quality, reproducible spectra.
Causality Behind Choices:
-
KBr: Potassium bromide is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and is a soft crystalline material that can be pressed into a thin, transparent pellet.
-
Drying: Moisture is the enemy of high-quality IR spectroscopy, especially with KBr, which is hygroscopic. Water displays a very broad O-H stretching band around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, which can obscure important sample peaks. Drying the KBr and the sample is therefore non-negotiable.
-
Grinding: The sample must be ground to a fine powder with a particle size smaller than the wavelength of the incident IR radiation to minimize scattering (the Christiansen effect) and produce sharp, well-defined peaks.
Step-by-Step Methodology
-
Preparation:
-
Place a small amount (approx. 100-200 mg) of spectroscopy-grade KBr in an agate mortar.
-
Gently heat the KBr under an infrared lamp or in a drying oven at ~110°C for 2-3 hours to remove any adsorbed water. Allow to cool in a desiccator.
-
Ensure your pyrazole sample is dry and free of solvent.
-
-
Sample Mixing:
-
Add 1-2 mg of your pyrazole sample to the dried KBr in the mortar. The optimal ratio is approximately 1:100 sample to KBr.
-
Grind the mixture thoroughly with the agate pestle for 3-5 minutes until it becomes a fine, homogeneous powder. This step is critical for spectral quality.
-
-
Pellet Formation:
-
Assemble the die set for the hydraulic press.
-
Transfer a small amount of the KBr/sample mixture into the die, ensuring an even distribution.
-
Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes.
-
Carefully release the pressure. The resulting pellet should be thin and transparent. An opaque or cloudy pellet indicates insufficient grinding or pressure.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The desired spectral range is typically 4000-400 cm⁻¹.
-
Visualizing the Concepts
Diagrams can clarify the relationships between molecular structure and spectral data.
Caption: Molecular structure and key FTIR vibrational modes.
Caption: Step-by-step workflow for KBr pellet FTIR analysis.
Conclusion
FTIR spectroscopy offers a powerful and definitive method for characterizing nitro- and nitrile-substituted pyrazoles. The key takeaway is the diagnostic power of specific spectral regions: the dual strong bands in the 1600-1300 cm⁻¹ range are the unmistakable signature of a nitro group, while the sharp, solitary peak around 2230 cm⁻¹ unequivocally identifies a nitrile group. By understanding the principles behind these vibrations and adhering to a rigorous experimental protocol, researchers can confidently elucidate the structure of their synthesized pyrazole derivatives, accelerating discovery in drug development and materials science.
References
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI.[Link]
-
Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. acrhem.[Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI.[Link]
-
Review on synthesis of nitropyrazoles. ResearchGate.[Link]
-
Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry (RSC Publishing).[Link]
-
On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. MDPI.[Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.[Link]
-
Diazido nitro pyrazoles: unlocking high-performance primary explosives with binder capabilities. Journal of Materials Chemistry A (RSC Publishing).[Link]
-
New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. MDPI.[Link]
-
SYNTHESIS OF 3-CYANOPYRAZOLES FROM 3-TRIFLUORO- METHYLPYRAZOLES VIA DIRECT AMMONOLYSIS REACTION. Semantic Scholar.[Link]
-
IR: nitro groups. University of Calgary.[Link]
-
Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview. SpringerLink.[Link]
-
Infrared of nitro compounds. Chemistry.[Link]
-
Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. Spectroscopy Online.[Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.[Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.[Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 3. acrhem.org [acrhem.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Structural Characterization Guide: 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile
[2]
Executive Summary & Technical Context
In the development of energetic materials and kinase inhibitors, the pyrazole ring serves as a critical pharmacophore. 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile (CAS: 61717-04-2) represents a strategic intermediate where the N-propyl substitution modulates solubility and lipophilicity compared to its parent, unsubstituted analogs.[1][2]
This guide provides a comparative structural analysis of this molecule against its primary alternatives. Unlike the parent 3-nitro-1H-pyrazole-4-carbonitrile , which forms robust intermolecular hydrogen-bonded networks (resulting in high melting points and poor organic solubility), the N-propyl derivative disrupts these networks.[2] This structural modification is pivotal for improving bioavailability in drug candidates but introduces crystallographic challenges, specifically disorder in the flexible alkyl chain.[2]
Comparative Analysis: Target vs. Alternatives
The following table contrasts the crystallographic and physicochemical properties of the target molecule with its direct structural analogs.
| Feature | Target Product (3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile) | Alternative A (Parent) (3-Nitro-1H-pyrazole-4-carbonitrile) | Alternative B (Methyl Analog) (1-Methyl-3-nitro-1H-pyrazole-4-carbonitrile) |
| Crystal Packing | Van der Waals Dominated: N-propyl group prevents N-H...N hydrogen bonding.[1][2] Packing relies on dipole-dipole interactions between nitro/cyano groups.[2] | H-Bond Dominated: Strong intermolecular N-H...N and N-H...O bonds create a rigid, high-melting lattice.[2] | Mixed Mode: N-methyl removes H-donor capability but allows efficient, dense packing due to low steric bulk.[2] |
| Lattice Stability | Moderate: Propyl chain flexibility often leads to higher thermal motion parameters ( | High: Rigid planar network; typically crystallizes in high-symmetry space groups (e.g., P2₁/c).[2] | High: Dense packing often results in higher density energetic materials.[2] |
| Solubility Profile | Lipophilic: High solubility in DCM, EtOAc, and THF.[1][2] Ideal for liquid-phase reactions.[2] | Polar/Insoluble: Poor solubility in non-polar solvents; requires DMSO/DMF.[2] | Intermediate: Better than parent, but less soluble than propyl variant.[2] |
| Structural Utility | Scaffold Functionalization: The propyl group acts as a "lipophilic handle" for binding pockets.[1][2] | Proton Source: The acidic NH proton is the primary reactive site.[2] | Steric Probe: Used to test the lower limit of steric tolerance in binding sites.[2] |
Experimental Protocol: Crystallization & Data Collection
To obtain a publication-quality structure of 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile, researchers must overcome the rotational freedom of the propyl chain.[2]
Phase 1: Synthesis & Purification
-
Alkylation: React 3-nitro-1H-pyrazole-4-carbonitrile with 1-bromopropane and
in DMF at 60°C. -
Workup: Dilute with water, extract with ethyl acetate. The product is an oil or low-melting solid.[2]
-
Purification: Silica gel chromatography (Hexane:EtOAc 4:1) is mandatory to remove the N-2 isomer (a common byproduct).[2]
Phase 2: Single Crystal Growth (The "Slow Evaporation" Method)
-
Solvent System: Ethanol/Water (80:[2]20) or Acetonitrile.[2]
-
Procedure: Dissolve 20 mg of pure compound in 2 mL of warm ethanol. Add water dropwise until slight turbidity appears, then add one drop of ethanol to clear.[2]
-
Condition: Allow to stand at 4°C (refrigerator) for 48-72 hours. Low temperature reduces the kinetic energy of the propyl chain, promoting ordered packing.[2]
Phase 3: X-ray Data Collection Strategy
-
Temperature: 100 K (Cryogenic cooling is critical).
-
Reasoning: The propyl chain (
) will exhibit high thermal ellipsoids at room temperature (298 K), potentially masking the precise bond angles.[2]
-
-
Resolution: 0.75 Å or better (Mo K
or Cu K ). -
Refinement Note: If the propyl chain shows disorder, model it over two positions using the PART instruction in SHELXL, constraining the occupancy to sum to 1.0.
Structural Logic & Mechanism (Visualized)
The following diagram illustrates the structural consequences of N-alkylation on the crystal lattice and the resulting "Push-Pull" electronic effects within the ring.
Figure 1: Structural impact of N-propyl substitution.[1][2] The alkylation eliminates the primary hydrogen bond donor, fundamentally altering the crystal packing motif and requiring specific low-temperature data collection strategies.
Critical Structural Features to Analyze
When analyzing the solved structure, focus on these three geometric parameters to validate the model:
-
The Nitro Group Torsion Angle:
-
Expectation: In the absence of steric hindrance, the nitro group (
) should be coplanar with the pyrazole ring (torsion angle or ) to maximize conjugation.[2] -
Deviation: If the propyl group at position 1 sterically interferes (rare for 1,3-substitution but possible in crystal packing), the nitro group may twist out of plane by 10-20°.[2]
-
-
The Nitrile Linearity:
-
Ring Planarity:
References
-
Fang, W.-C., et al. (2024).[2] "Crystal structure of 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid." Zeitschrift für Kristallographie - New Crystal Structures. [2]
-
Relevance: Provides the closest structural analog (N-methyl, C-propyl variant), establishing baseline bond lengths for the nitro-pyrazole core.[2]
-
-
Dandemmanavar, V., et al. (2018).[2] "X‐ray structures of 3,4‐dinitro‐1H‐pyrazoles." ResearchGate.[2][3][4]
-
Relevance: Comprehensive review of nitro-pyrazole geometry, used to validate the planarity and torsion angles of the nitro group.[2]
-
-
PubChem. (2025).[2][5][6] "3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile (Compound Summary)." National Library of Medicine.[2] [2]
- Relevance: Confirms chemical identity, CAS (61717-04-2), and physicochemical properties for the target molecule.
-
Allen, F. H., et al. (1987).[2][7] "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2.[2] [2]
-
Relevance: The authoritative standard for validating bond lengths in the solved structure.[2]
-
Sources
- 1. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrazole-4-carbonitrile | C4H3N3 | CID 564449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | C10H7N5O2 | CID 2774731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Steric Frontiers: A Comparative Analysis of N-Propyl vs. N-Methyl Nitropyrazole Synthesis Yields
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, nitropyrazoles stand out as a class of compounds with significant potential across diverse fields, from pharmaceuticals to advanced energetic materials. The introduction of an N-alkyl group is a critical synthetic step, profoundly influencing the compound's physical, chemical, and biological properties. This guide provides an in-depth comparative analysis of the synthesis yields for N-propyl versus N-methyl nitropyrazoles, offering field-proven insights and experimental data to inform your research and development endeavors.
The Decisive Role of the N-Alkyl Group
The choice between an N-methyl and an N-propyl substituent is not trivial. While the N-methyl group is often favored for its minimal steric footprint, the larger N-propyl group can impart desirable properties such as increased lipophilicity, which is crucial for modulating a drug candidate's pharmacokinetic profile. However, the increased size of the propyl group introduces steric challenges that can impact the efficiency of the N-alkylation reaction. Understanding the trade-offs between these two alkyl groups is paramount for optimizing synthetic routes and achieving desired yields.
General Principles of Pyrazole N-Alkylation: A Game of Sterics and Electronics
The N-alkylation of pyrazoles is fundamentally a nucleophilic substitution reaction where the deprotonated pyrazole nitrogen attacks an alkyl halide or another suitable electrophile. The regioselectivity and overall yield of this reaction are governed by a delicate interplay of several factors:
-
Steric Hindrance: This is arguably the most significant factor when comparing N-methyl and N-propyl substitution. Alkylation generally favors the less sterically hindered nitrogen atom.[1] A bulkier alkylating agent, such as a propyl halide, will experience greater steric repulsion from substituents on the pyrazole ring, potentially leading to lower reaction rates and yields compared to a smaller methylating agent.[1][2]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups, such as the nitro groups in our compounds of interest, decrease the nucleophilicity of the pyrazole nitrogen, making the reaction more challenging.
-
Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role in the success of the N-alkylation. Common bases include potassium carbonate and sodium hydride, while polar aprotic solvents like dimethylformamide (DMF) and acetonitrile are often employed to facilitate the reaction.[1]
Synthetic Strategies for N-Alkyl Nitropyrazoles
The synthesis of N-alkyl nitropyrazoles typically involves a two-step process: the nitration of a pyrazole precursor followed by N-alkylation. A common and well-studied substrate for these investigations is 3,4-dinitropyrazole (3,4-DNP).
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
